Product packaging for Sulfisoxazole Acetyl(Cat. No.:CAS No. 80-74-0)

Sulfisoxazole Acetyl

Cat. No.: B1682511
CAS No.: 80-74-0
M. Wt: 309.34 g/mol
InChI Key: JFNWFXVFBDDWCX-UHFFFAOYSA-N
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Description

Sulfisoxazole acetyl is a sulfonamide and a member of benzenes.
This compound is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity. This compound competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid. This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death. It is often combined with erythromycin to treat acute otitis media caused by the bacteria, haemophilus influenzae.
This compound is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1953.
See also: Sulfisoxazole (has active moiety);  Erythromycin ethylsuccinate;  this compound (component of);  Erythromycin estolate;  this compound (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O4S B1682511 Sulfisoxazole Acetyl CAS No. 80-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWFXVFBDDWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023620
Record name Sulfisoxazole acetal
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Molecular Weight

309.34 g/mol
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CAS No.

80-74-0
Record name Sulfisoxazole acetyl
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Record name Sulfisoxazole acetyl [USP]
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Record name Acetyl sulfisoxazole
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Record name Sulfisoxazole acetal
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Record name N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide
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Record name SULFISOXAZOLE ACETYL
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Foundational & Exploratory

The Core Mechanism of Action of Sulfisoxazole Acetyl in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfisoxazole Acetyl, a prodrug of the sulfonamide antibiotic sulfisoxazole, exerts its bacteriostatic effect by competitively inhibiting a critical enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed examination of the molecular mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the key pathways and processes. By understanding the intricacies of its function, researchers can better leverage this well-established antibiotic and develop novel strategies to combat bacterial resistance.

Introduction: From Prodrug to Active Inhibitor

This compound is administered as a tasteless ester prodrug to improve its palatability. In the gastrointestinal tract, it is hydrolyzed by esterases to its active form, sulfisoxazole.[1][2] Sulfisoxazole is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][3][4] This structural mimicry is the foundation of its antibacterial activity.

The Folic Acid Synthesis Pathway: A Key Bacterial Target

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[5][6] This metabolic pathway is essential for the production of tetrahydrofolic acid (THF), a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids (e.g., methionine and glycine).[7][8] Consequently, the enzymes in this pathway are excellent targets for selective antibacterial agents.

The key steps in the bacterial folic acid synthesis pathway are:

  • Dihydropteroate Diphosphate (DHPP) and para-Aminobenzoic Acid (PABA) are condensed by Dihydropteroate Synthase (DHPS) to form 7,8-dihydropteroate.

  • 7,8-Dihydropteroate is then glutamylated to form dihydrofolic acid (DHF).

  • Dihydrofolate Reductase (DHFR) reduces DHF to tetrahydrofolic acid (THF).

Molecular Mechanism of Action: Competitive Inhibition of DHPS

The primary mechanism of action of sulfisoxazole is the competitive inhibition of dihydropteroate synthase (DHPS).[1][3][4][8][9] Due to its structural similarity to PABA, sulfisoxazole binds to the PABA-binding site on the DHPS enzyme.[10][11] This competitive binding prevents PABA from accessing the active site, thereby blocking the synthesis of 7,8-dihydropteroate.[1][3][4]

The inhibition of DHPS leads to a depletion of the dihydrofolic acid pool and, subsequently, a lack of tetrahydrofolic acid.[12] This cessation of THF-dependent one-carbon transfer reactions halts the synthesis of essential building blocks for DNA, RNA, and proteins, ultimately leading to the cessation of bacterial growth and replication, a bacteriostatic effect.[1][3][6]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfisoxazole Pteridine Dihydropterin Diphosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolic Acid (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Purines, Pyrimidines, Amino Acids THF->Precursors Bacterial_Growth Bacterial Growth and Replication Precursors->Bacterial_Growth Sulfisoxazole Sulfisoxazole Inhibition Competitive Inhibition Sulfisoxazole->Inhibition Inhibition->DHPS Block->Bacterial_Growth

Figure 1: Signaling pathway of Sulfisoxazole's inhibition of bacterial folic acid synthesis.

Quantitative Data

The efficacy of sulfisoxazole can be quantified through various parameters, including its inhibition constant (Ki) against DHPS and its minimum inhibitory concentration (MIC) against different bacterial species.

Table 1: Dihydropteroate Synthase (DHPS) Inhibition

CompoundOrganismDHPS VariantKi (µM)
SulfathiazolePlasmodium falciparumD10-C0.22 ± 0.02
SulfadoxinePlasmodium falciparumD10-C0.14 ± 0.01
DapsonePlasmodium falciparumD10-C0.05 ± 0.01

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamides

OrganismAntibioticMIC Range (µg/mL)
Escherichia coliTrimethoprim/Sulfa≤2 (Susceptible)
Staphylococcus aureusTrimethoprim/Sulfa≤2 (Susceptible)
Haemophilus influenzaeCo-trimoxazole0.03 - >32

Note: MIC values can vary significantly between different strains of the same species. The data presented for E. coli and S. aureus represents the susceptibility breakpoint. The data for H. influenzae shows a broad range, indicating the presence of both susceptible and resistant strains.[11][13]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • NADPH

  • Sulfisoxazole (or other inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR, NADPH, and PABA in a 96-well plate.

  • Add the test inhibitor (e.g., sulfisoxazole) at various concentrations to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding DHPS and DHPP.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

DHPS_Assay_Workflow Start Prepare Reaction Mixture (Buffer, DHFR, NADPH, PABA) Add_Inhibitor Add Sulfisoxazole (Varying Concentrations) Start->Add_Inhibitor Initiate_Reaction Add DHPS and DHPP Add_Inhibitor->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Value Calculate_Velocity->Determine_IC50

Figure 2: Workflow for a Dihydropteroate Synthase (DHPS) inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of sulfisoxazole against a bacterial strain.

Principle: The lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation is the MIC.

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfisoxazole stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of sulfisoxazole in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the antibiotic dilutions with the bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of sulfisoxazole that shows no visible growth.

MIC_Workflow Start Prepare Serial Dilutions of Sulfisoxazole Inoculate_Plate Inoculate Microtiter Plate Start->Inoculate_Plate Prepare_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect or Measure OD600 Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound remains a relevant antibacterial agent due to its well-defined mechanism of action targeting a crucial and bacteria-specific metabolic pathway. Its ability to act as a competitive inhibitor of dihydropteroate synthase effectively halts bacterial growth by depleting the essential cofactor tetrahydrofolic acid. A thorough understanding of its molecular interactions, supported by quantitative analysis and standardized experimental procedures, is paramount for its continued effective use and for the development of next-generation antifolate drugs that can overcome emerging resistance mechanisms. This guide provides the foundational knowledge for researchers and drug development professionals to delve deeper into the utility of this important class of antibiotics.

References

In-Depth Technical Guide: Conversion of Sulfisoxazole Acetyl to Sulfisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of the prodrug sulfisoxazole acetyl to its pharmacologically active form, sulfisoxazole. The guide details the underlying mechanisms, quantitative data on conversion kinetics, and detailed experimental protocols for analysis.

Introduction

Sulfisoxazole is a sulfonamide antibiotic that competitively inhibits the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. By blocking this pathway, sulfisoxazole prevents bacterial growth and replication.[1][2] this compound is a prodrug of sulfisoxazole, designed to improve its palatability and formulation characteristics. In vivo, the acetyl group is cleaved, releasing the active sulfisoxazole. This conversion is primarily mediated by esterase enzymes present in the gastrointestinal tract. Understanding the kinetics and mechanisms of this conversion is crucial for optimizing drug delivery and ensuring therapeutic efficacy.

In Vivo and In Vitro Conversion

The conversion of this compound to sulfisoxazole is a critical step in its bioactivation. This process occurs both in the body (in vivo) and can be replicated in laboratory settings (in vitro) for study.

In Vivo Conversion

Following oral administration, this compound is hydrolyzed in the gastrointestinal tract by digestive enzymes, releasing sulfisoxazole which is then absorbed into the bloodstream. This enzymatic conversion is the rate-limiting step for the bioavailability of the active drug.

In Vitro Conversion

The enzymatic hydrolysis of this compound can be studied in vitro using various enzyme preparations, with porcine liver esterase (PLE) being a commonly used model enzyme due to its broad substrate specificity and commercial availability.[3] Such studies allow for the detailed characterization of the conversion process under controlled conditions.

Quantitative Data on Prodrug Conversion

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively published, the principles of Michaelis-Menten kinetics are applicable.[4] The key parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), describe the enzyme-substrate interaction and the maximum rate of conversion.

Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis

ParameterValueDescription
Km 6.73 mmol/LSubstrate concentration at which the reaction rate is half of Vmax.[5]
Vmax 18.9 x 10⁻³ mmol/L/minThe maximum rate of reaction when the enzyme is saturated with the substrate.[5]

Note: The values presented are based on a study of a different substrate with an ester hydrolase and are for illustrative purposes.[5] Actual values for this compound would need to be determined experimentally.

Table 2: Pharmacokinetic Parameters of Sulfisoxazole in Rats

ParameterValue
Linear Concentration Range 25-150 µg/ml
Mean Recovery 99.3% to 102%
Retention Time 4.9 min

Source: World Journal of Pharmacy and Pharmaceutical Sciences[6]

Experimental Protocols

In Vitro Hydrolysis of this compound using Porcine Liver Esterase (PLE)

This protocol describes the procedure for the enzymatic hydrolysis of this compound to sulfisoxazole using PLE.

Materials:

  • This compound

  • Sulfisoxazole (as a standard)

  • Porcine Liver Esterase (PLE)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile

  • Water (HPLC grade)

  • Formic Acid

  • Microcentrifuge tubes

  • Incubator/Water bath

  • HPLC system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute with phosphate buffer (pH 7.4) to the desired starting concentration.

    • Prepare a stock solution of PLE in cold phosphate buffer (pH 7.4).

    • Prepare a series of sulfisoxazole standards of known concentrations in the mobile phase for the calibration curve.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the PLE solution. The final concentrations of the substrate and enzyme should be optimized based on preliminary experiments.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add an equal volume of cold acetonitrile to the aliquot to stop the enzymatic reaction.

    • Vortex the mixture and centrifuge to precipitate the enzyme.

  • Sample Preparation for HPLC:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using the HPLC method described in section 4.2.

    • Quantify the concentrations of this compound and sulfisoxazole by comparing their peak areas to the calibration curves of the respective standards.

HPLC Method for Quantification of this compound and Sulfisoxazole

This method is suitable for the simultaneous quantification of the prodrug and the active drug in the in vitro reaction mixture.

Chromatographic Conditions:

  • Column: Reverse phase C18 column (e.g., 250mm x 4.6mm, 5µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm

  • Column Temperature: 30°C

Gradient Program:

Time (min)%A%B
09010
151090
201090
219010
259010

Note: This is a general method and may require optimization for specific instruments and columns.

Visualizations

The following diagrams illustrate the key processes involved in the conversion of this compound and its mechanism of action.

G cluster_ingestion Oral Administration cluster_conversion Gastrointestinal Tract cluster_absorption Systemic Circulation This compound (Prodrug) This compound (Prodrug) This compound This compound This compound (Prodrug)->this compound Esterases Esterases Sulfisoxazole (Active Drug) Sulfisoxazole (Active Drug) Esterases->Sulfisoxazole (Active Drug) Release This compound->Esterases Hydrolysis Sulfisoxazole (Absorbed) Sulfisoxazole (Absorbed) Sulfisoxazole (Active Drug)->Sulfisoxazole (Absorbed)

Caption: In vivo conversion of this compound to sulfisoxazole.

G Start Start Prepare Reaction Mixture Prepare Reaction Mixture (this compound + PLE) Start->Prepare Reaction Mixture Incubate Incubate at 37°C Prepare Reaction Mixture->Incubate Time-point Sampling Collect Aliquots at Different Time Points Incubate->Time-point Sampling Quench Reaction Stop Reaction with Acetonitrile Time-point Sampling->Quench Reaction Centrifuge and Filter Remove Precipitated Enzyme Quench Reaction->Centrifuge and Filter HPLC Analysis Quantify Prodrug and Drug Concentrations Centrifuge and Filter->HPLC Analysis Data Analysis Determine Conversion Rate and Kinetics HPLC Analysis->Data Analysis End End Data Analysis->End G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate Synthetase Dihydrofolic Acid Dihydrofolic Acid Dihydropteroate Synthetase->Dihydrofolic Acid Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Bacterial DNA Synthesis Bacterial DNA Synthesis Tetrahydrofolic Acid->Bacterial DNA Synthesis Sulfisoxazole Sulfisoxazole Sulfisoxazole->Dihydropteroate Synthetase Competitive Inhibition

References

A Comprehensive Technical Guide to the Pharmacokinetics of Sulfisoxazole Acetyl in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic effective against a wide range of gram-negative and gram-positive bacteria.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthetase, a crucial enzyme in the bacterial synthesis of folic acid.[2][3] Sulfisoxazole acetyl, the N1-acetylated prodrug of sulfisoxazole, is often utilized in pharmaceutical formulations. Upon administration, it is hydrolyzed to sulfisoxazole, the active moiety.[1][4] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in various preclinical animal models is critical for drug development, enabling the prediction of its behavior in humans and the establishment of safe and effective dosing regimens.

This technical guide provides an in-depth overview of the pharmacokinetics of this compound and its active metabolite, sulfisoxazole, in key animal models, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.

Pharmacokinetic Profile: ADME

The disposition of this compound is characterized by its conversion to the active sulfisoxazole and subsequent metabolism and elimination, which varies significantly across species.

Sulfisoxazole and its acetylated form are generally well-absorbed after oral administration.[2] In rats, a study comparing oral administration of N(1)-acetyl sulfisoxazole (N1AS) and sulfisoxazole found that the relative bioavailability of N1AS was approximately double that of sulfisoxazole, suggesting that a lower dose of the prodrug could achieve the same systemic exposure to the active compound.[5]

Following absorption and conversion, sulfisoxazole distributes widely throughout body tissues and fluids, including pleural, peritoneal, synovial, and ocular fluids.[2] The volume of distribution and protein binding are key parameters that differ between species. In a comparative study, the steady-state volumes of distribution for sulfisoxazole were 17.2 L in dogs and 30.3 L in swine.[6] Protein binding for sulfisoxazole ranged from 30% to 50% in dogs and 40% to 60% in swine.[6]

The primary metabolic pathway for this compound is its biotransformation to sulfisoxazole.[3][5] Sulfisoxazole itself is further metabolized, primarily through N4-acetylation, to form N(4)-acetyl sulfisoxazole (N4AS).[7][8] Other potential metabolites include diacetyl sulfisoxazole (DAS).[3][5] In the plasma of mice and rats, N(1)-acetyl sulfisoxazole and diacetyl sulfisoxazole are rapidly converted to sulfisoxazole and N4AS, respectively.[5][7]

Species differences in metabolism are pronounced. Dogs, for instance, are deficient in the N-acetyltransferase enzymes responsible for this key detoxification pathway, which can put them at a higher risk for sulfonamide hypersensitivity.[9][10] In contrast, studies in mice show that the systemic exposure to the N4AS metabolite is significantly greater than that of the parent sulfisoxazole, a pattern that differs from rats and humans.[7] The liver is the primary site of metabolism, although acetylation can also occur in other tissues.[11]

cluster_absorption Absorption & Conversion cluster_metabolism Metabolism (Primarily Liver) cluster_excretion Excretion This compound\n(Oral Admin) This compound (Oral Admin) Sulfisoxazole\n(Active Drug) Sulfisoxazole (Active Drug) This compound\n(Oral Admin)->Sulfisoxazole\n(Active Drug) Hydrolysis in GI Tract/Blood N4AS N(4)-acetyl sulfisoxazole (N4AS) Sulfisoxazole\n(Active Drug)->N4AS N-acetylation DAS Diacetyl sulfisoxazole (DAS) Sulfisoxazole\n(Active Drug)->DAS Excreted Urinary Excretion Sulfisoxazole\n(Active Drug)->Excreted Unchanged Drug N4AS->Excreted Metabolite

Metabolic pathway of this compound.

Sulfisoxazole and its metabolites are primarily eliminated through the kidneys via urinary excretion.[9] A study comparing dogs and swine showed that after an intravenous dose, 42.2% was excreted by dogs and 30.7% by swine.[6] Following an oral dose, these values were 29.4% and 18.3%, respectively.[6] The elimination half-life of sulfisoxazole varies considerably among species, with mean values of 33.74 hours in dogs and 46.39 hours in swine.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of sulfisoxazole in different animal models based on available literature.

Table 1: Pharmacokinetic Parameters of Sulfisoxazole Following Intravenous (IV) and Oral (PO) Administration in Dogs and Swine

Parameter Dog Swine
Distribution Half-life (t½α) (hr) 4.08 1.30
Elimination Half-life (t½β) (hr) 33.74 46.39
Volume of Central Compartment (Vc) (L) 10.6 10.5
Steady-State Volume of Distribution (Vdss) (L) 17.2 30.3
Bioavailability (F) (%) 69.8 100.0
Urinary Excretion (% of IV Dose) 42.2 30.7
Urinary Excretion (% of PO Dose) 29.4 18.3
Protein Binding (%) 30 - 50 40 - 60

Data sourced from a comparative study on dogs and swine.[6]

Table 2: Pharmacokinetic Observations in Rodent Models

Species Model Key Findings
Mouse N/A - Pharmacokinetics may be saturable at doses >700 mg/kg.[7]- Systemic exposure to the N4-acetylated metabolite (N4AS) is significantly greater than to sulfisoxazole.[7]
Rat Sprague-Dawley - N(1)-acetyl sulfisoxazole is rapidly converted to sulfisoxazole in plasma.[5]- Relative bioavailability of N(1)-acetyl sulfisoxazole is ~2-fold higher than sulfisoxazole.[5]

| Rat | Mature vs. Senescent | - Urinary excretion of this compound was slower in senescent animals.[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies.

  • Objective: To compare the pharmacokinetic profile of sulfisoxazole after IV and oral administration in dogs and swine.[6]

  • Animal Models: Beagle dogs and domestic swine.

  • Drug Administration:

    • Intravenous: A single dose administered over a 72-hour period.

    • Oral: A single dose administered over a 96-hour period.

  • Sample Collection: Blood samples were collected at predetermined time points.

  • Analytical Method: Specific analytical methods for quantifying sulfisoxazole in plasma were employed (details not specified in the abstract).

  • Pharmacokinetic Analysis: Data was analyzed using a two-compartment model system to determine parameters such as half-life, volume of distribution, and bioavailability.[6]

  • Objective: To develop a method for simultaneous determination of sulfisoxazole and its N-acetylated metabolites and to examine its pharmacokinetics in mice.[7]

  • Animal Models: Mice.

  • Drug Administration: Oral administration of sulfisoxazole.

  • Sample Collection: Plasma samples were collected over time.

  • Analytical Method: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was developed for the simultaneous quantification of sulfisoxazole (SFX), N(1)-acetyl SFX (N1AS), N(4)-acetyl SFX (N4AS), and diacetyl SFX (DAS).[7]

  • Key Findings: The study noted the rapid conversion of N1AS and DAS in mouse plasma and characterized the time courses of plasma SFX and N4AS concentrations.[7]

  • Objective: To determine the relative bioavailability of N(1)-acetyl sulfisoxazole compared to sulfisoxazole in rats.[5]

  • Animal Models: Five Sprague-Dawley rats.

  • Drug Administration: Single oral administration of N(1)-acetyl sulfisoxazole and sulfisoxazole.

  • Sample Collection: Plasma samples were collected.

  • Analytical Method: A liquid chromatographic method with ultraviolet (UV) detection was used. Sulfisoxazole and N4AS were monitored in the plasma due to the rapid in-vitro conversion of the other acetylated forms.[5]

  • Pharmacokinetic Analysis: Bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) for the two administered forms.

cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis & Data Processing A1 Animal Model Selection (e.g., Rats, Dogs) A2 Acclimatization Period A1->A2 A3 Dose Formulation (IV or Oral) A2->A3 B1 Drug Administration (Single Dose) A3->B1 B2 Serial Blood/Plasma Collection at t=0, 0.5, 1, 2, 4, 8, 24h B1->B2 B3 Urine/Feces Collection (for excretion studies) B1->B3 C1 Sample Processing (e.g., Protein Precipitation) B2->C1 C2 Quantification via HPLC-MS/MS or LC-UV C1->C2 C3 Pharmacokinetic Modeling (e.g., Non-compartmental analysis) C2->C3 C4 Parameter Calculation (AUC, Cmax, t½, CL, Vd) C3->C4

Typical workflow for an animal pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound are complex, with significant interspecies variability in absorption, distribution, metabolism, and excretion. The prodrug is efficiently converted to its active form, sulfisoxazole, but the subsequent metabolic handling, particularly N-acetylation, differs markedly across common laboratory animal models. Dogs exhibit a deficiency in this pathway, while mice show extensive formation of the N4-acetyl metabolite.[7][10] These differences underscore the importance of selecting appropriate animal models in preclinical studies and carefully interpreting the data when extrapolating to human populations. The provided data and protocols serve as a foundational guide for researchers designing and evaluating studies involving this compound, ultimately contributing to a more robust understanding of its therapeutic potential and safety profile.

References

Sulfisoxazole Acetyl: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Sulfisoxazole Acetyl, a sulfonamide antibiotic. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant technical data.

Core Chemical and Physical Properties

This compound is the N1-acetyl derivative of sulfisoxazole.[1] This modification results in a compound that is less soluble in water and is hydrolyzed in vivo to the active drug, sulfisoxazole.[2] The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C13H15N3O4S[1][3][4][5]
Molecular Weight 309.34 g/mol [1][3][4][5][6]
CAS Number 80-74-0[1][4]
Appearance White to off-white solid[1]
Melting Point 192-195°C[7]
Water Solubility 0.07 mg/mL at 25°C[7]

Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[1][2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria rely on this pathway to produce essential purines and pyrimidines for DNA synthesis. By blocking this step, this compound effectively halts bacterial growth and replication.[2][3]

The logical workflow of this compound's mechanism of action is depicted in the following diagram:

Sulfisoxazole_Acetyl_Mechanism cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Folic_Acid Folic Acid Dihydrofolic_Acid->Folic_Acid DNA_Synthesis Purine & Pyrimidine Synthesis -> DNA Replication Folic_Acid->DNA_Synthesis Sulfisoxazole_Acetyl This compound Sulfisoxazole Sulfisoxazole (Active Form) Sulfisoxazole_Acetyl->Sulfisoxazole Hydrolysis in vivo Sulfisoxazole->Dihydropteroate_Synthase Competitively Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols: Assessing Antibacterial Efficacy

A standard method to evaluate the antibacterial activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

  • Serial Dilution of this compound: A stock solution of this compound is prepared in an appropriate solvent, such as DMSO.[8] A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under optimal conditions (e.g., temperature, time) for the specific bacterial strain.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

  • Controls: Positive (no antibiotic) and negative (no bacteria) controls are included to ensure the validity of the experiment.

This in vitro experimental workflow provides a quantitative measure of the antibacterial potency of this compound against various bacterial species.

The logical flow for a generalized experimental protocol is illustrated below:

Experimental_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: General experimental workflow for MIC determination.

References

Methodological & Application

Application Notes and Protocols: Preparing Sulfisoxazole Acetyl Stock Solutions for in vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfisoxazole Acetyl (N1-Acetylsulfisoxazole) is the N1-acetylated prodrug of sulfisoxazole, a sulfonamide antibiotic.[1][2] In biological systems, it is deacetylated by enzymes to its active form, sulfisoxazole.[2][3] The active form acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid.[4][5] This inhibition blocks the production of purines and pyrimidines, ultimately arresting bacterial growth.[4][5] Beyond its antibacterial properties, recent research has explored sulfisoxazole for its potential in cancer therapy, specifically its ability to inhibit the secretion of small extracellular vesicles (sEVs) and modulate the tumor microenvironment.[6][7]

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the solubilization, storage, and preparation of this compound solutions for research use.

Physicochemical and Solubility Data

Proper stock solution preparation begins with understanding the compound's properties. Key quantitative data for this compound are summarized below.

PropertyValueCitations
CAS Number 80-74-0[8][9][10]
Molecular Formula C₁₃H₁₅N₃O₄S[4][8][9]
Molecular Weight 309.34 g/mol [4][8][9]
Appearance White to off-white solid/crystalline powder[3][8]
Solubility in DMSO ≥ 250 mg/mL (approx. 808 mM)[8]
Solubility in Ethanol ~5.7 mg/mL[1]
Solubility in Water Practically insoluble / ~0.07 mg/mL[1][3]
Powder Storage 3 years at -20°C; 2 years at 4°C[8]
Solution Storage 6 months at -80°C; 1 month at -20°C[8][11]

Experimental Protocols

Materials and Equipment
  • This compound powder (CAS: 80-74-0)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free polypropylene microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Pipettes and sterile, filtered pipette tips

  • Sterile cell culture medium or aqueous buffer (e.g., PBS)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a concentrated primary stock solution, which can be later diluted to final working concentrations.

NOTE: DMSO is hygroscopic; use a fresh, unopened bottle or an aliquot that has been properly stored to prevent moisture absorption, which can significantly decrease the solubility of the compound.[8][12]

  • Calculate Required Mass: Determine the mass of this compound powder needed for your desired stock concentration and volume.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM stock: Mass (g) = 0.1 mol/L × 0.001 L × 309.34 g/mol = 0.030934 g (or 30.93 mg)

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or on a contained weighing station.

  • Dissolution:

    • Add the weighed powder to a sterile polypropylene tube.

    • Add the calculated volume of high-purity DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

  • Ensuring Complete Solubilization:

    • This compound may require additional energy to fully dissolve at high concentrations.[8]

    • Place the tube in an ultrasonic bath for 10-15 minutes.[11][13] If needed, gently warm the solution to 37°C to aid dissolution.[11][13]

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting and Storage:

    • To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[11]

    • Store the aliquots protected from light. For long-term stability (up to 6 months), store at -80°C.[8][11] For short-term use (up to 1 month), store at -20°C.[8][11][12]

Protocol for Preparing a Working Solution

The concentrated DMSO stock solution must be diluted into an appropriate aqueous buffer or cell culture medium for use in in vitro assays.

  • Determine Final Concentration: Decide the final concentration of this compound required for your experiment.

  • Serial Dilution: It is recommended to perform a serial dilution. Directly diluting a highly concentrated DMSO stock into an aqueous solution can cause the compound to precipitate.

    • First, perform an intermediate dilution of the stock solution in DMSO or the final aqueous medium.

    • Add the final, small volume of the DMSO-containing solution to the bulk of the cell culture medium or buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Example Dilution (for a final concentration of 100 µM):

    • Thaw one aliquot of the 100 mM stock solution at room temperature.

    • Prepare an intermediate 10 mM solution by diluting 5 µL of the 100 mM stock into 45 µL of sterile DMSO or cell culture medium.

    • Prepare the final working solution by adding 10 µL of the 10 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This yields 1 mL of a 100 µM working solution with a final DMSO concentration of 0.1%.

  • Final Steps:

    • Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can damage media components.

    • Use the freshly prepared working solution immediately for optimal results.[12] Do not store aqueous working solutions for extended periods.[14]

Visualizations

The following diagrams illustrate the experimental workflow for preparing stock solutions and the mechanism of action of this compound.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use start Start: Obtain This compound Powder weigh 1. Weigh Powder (Analytical Balance) start->weigh dissolve 2. Add Anhydrous DMSO weigh->dissolve mix 3. Vortex & Sonicate (Warm to 37°C if needed) dissolve->mix check 4. Visual Check for Complete Dissolution mix->check check->mix Particulates Present aliquot 5. Aliquot into Single-Use Vials check->aliquot Clear Solution store 6. Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store dilute 7. Thaw & Dilute for Working Solution store->dilute assay End: Use in *in vitro* Assay dilute->assay

Caption: Experimental workflow for preparing this compound stock solutions.

G cluster_drug Drug Activation cluster_pathway Bacterial Folic Acid Synthesis Pathway prodrug This compound (Prodrug) active Sulfisoxazole (Active Form) prodrug->active Hydrolysis (Deacetylation) enzyme Dihydropteroate Synthase active->enzyme COMPETITIVELY INHIBITS paba PABA paba->enzyme folic_acid Dihydrofolic Acid Synthesis enzyme->folic_acid

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Using Sulfisoxazole Acetyl in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole Acetyl is the acetylated prodrug of sulfisoxazole, a sulfonamide antibiotic.[1] In vivo, the acetyl group is cleaved, releasing the active sulfisoxazole.[1] Sulfonamides are synthetic bacteriostatic agents that act as competitive antagonists of para-aminobenzoic acid (PABA), an essential component for folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthetase, sulfisoxazole blocks the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth by interfering with the synthesis of nucleic acids and amino acids. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against various bacterial strains using common growth inhibition assays.

Mechanism of Action

Sulfisoxazole, the active form of this compound, targets the folic acid biosynthesis pathway in susceptible bacteria. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA replication and cell growth.

This compound Mechanism of Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Incorporation Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_Acid->Nucleotides_Amino_Acids Bacterial_Growth Bacterial Growth Nucleotides_Amino_Acids->Bacterial_Growth Sulfisoxazole Sulfisoxazole Sulfisoxazole->Dihydropteroate_Synthetase Competitive Inhibition Sulfisoxazole_Acetyl This compound (Prodrug) Sulfisoxazole_Acetyl->Sulfisoxazole Hydrolysis

Caption: Mechanism of action of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol Workflow:

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Add Bacterial Inoculum to Wells Prep_Inoculum->Add_Inoculum Prep_Antibiotic Prepare Serial Dilutions of This compound Dispense_Antibiotic Dispense Antibiotic Dilutions into 96-well Plate Prep_Antibiotic->Dispense_Antibiotic Dispense_Antibiotic->Add_Inoculum Controls Include Growth and Sterility Controls Add_Inoculum->Controls Incubate Incubate Plate at 35°C for 16-20 hours Controls->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.

    • Further dilute the stock solution in the appropriate broth (e.g., MHB) to create a working solution.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of the drug in each well.

    • The last two wells of a row should be reserved for controls:

      • Growth Control: 50 µL of broth without the antibiotic.

      • Sterility Control: 100 µL of uninoculated broth.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control. This brings the final volume in each well to 100 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[4]

Materials:

  • This compound impregnated paper disks (standard concentration, e.g., 300 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Protocol Workflow:

Disk Diffusion Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Agar Surface with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Prep_Plate Prepare Mueller-Hinton Agar Plate Prep_Plate->Inoculate_Plate Place_Disks Place this compound Disks on the Agar Surface Inoculate_Plate->Place_Disks Incubate Incubate Plate at 35°C for 16-20 hours Place_Disks->Incubate Measure_Zones Measure the Diameter of the Zone of Inhibition Incubate->Measure_Zones

Caption: Workflow for the disk diffusion assay.

Detailed Steps:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • If multiple antibiotics are being tested on the same plate, ensure they are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Quantitative data from bacterial growth inhibition assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfisoxazole against Common Bacterial Strains

Bacterial StrainATCC NumberMIC Range (µg/mL)Interpretation
Escherichia coli259228 - 64Susceptible/Intermediate
Staphylococcus aureus2592332 - 128Susceptible/Intermediate
Pseudomonas aeruginosa27853>512Resistant
Enterococcus faecalis29212>512Resistant

Note: These are representative values. Actual MICs should be determined experimentally. Interpretation is based on CLSI guidelines and may vary.

Table 2: Representative Zone Diameters for Sulfisoxazole (300 µg disk) in a Disk Diffusion Assay

Bacterial StrainATCC NumberZone Diameter Range (mm)Interpretation (S/I/R)
Escherichia coli2592217 - 25S
Staphylococcus aureus2592315 - 23S
Pseudomonas aeruginosa27853≤ 12R
Enterococcus faecalis29212≤ 12R

Note: These are representative values. Actual zone diameters and interpretations should be based on current CLSI guidelines.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, it is essential to include quality control (QC) strains with known susceptibility profiles in each assay run.[5][6][7]

Recommended QC Strains:

  • Escherichia coli ATCC 25922: For testing against gram-negative bacteria.

  • Staphylococcus aureus ATCC 25923: For testing against gram-positive bacteria.

  • Pseudomonas aeruginosa ATCC 27853: As a control for resistance.

  • Enterococcus faecalis ATCC 29212: Particularly for sulfonamide testing, as it can indicate issues with thymidine levels in the media.[5]

The MIC values or zone diameters obtained for these QC strains should fall within the acceptable ranges established by CLSI or other relevant regulatory bodies. Deviations from these ranges may indicate issues with the assay, such as improper inoculum preparation, compromised media, or incorrect incubation conditions.

References

Application Note: Thin-Layer Chromatography for Sulfisoxazole Acetyl Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfisoxazole Acetyl is a sulfonamide antibacterial agent. During its synthesis and storage, impurities can arise, which may affect its efficacy and safety. Therefore, the identification and control of these impurities are crucial for ensuring the quality of the drug substance. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that can be effectively employed for the impurity profiling of this compound. This application note provides a detailed protocol for the separation and identification of potential impurities in this compound using TLC.

Data Presentation

The following table summarizes the approximate Rf values of this compound and its potential manufacturing impurities using the described TLC method.[1]

CompoundAbbreviationApproximate Rf Value
N1-acetyl sulfisoxazole (this compound)N1-AcS0.48
N1,N4-diacetyl sulfisoxazoleDiacS0.36
SulfisoxazoleSulf0.26
N4-acetyl sulfisoxazoleN4-AcS0.13

Experimental Protocols

This section details the methodology for the TLC analysis of this compound and its impurities.

Materials and Reagents

  • TLC plates: Silica gel 60 F254, 20 x 20 cm

  • This compound reference standard

  • Reference standards for potential impurities: Sulfisoxazole, N4-acetyl sulfisoxazole, N1,N4-diacetyl sulfisoxazole

  • Chloroform (analytical grade)

  • Isopropanol (analytical grade)

  • Methanol (analytical grade)

  • Sample solvent: Chloroform

  • Standard solvent: Chloroform

  • Developing chamber

  • UV lamp (short wavelength, 254 nm)

  • Capillary tubes or automatic TLC spotter

  • Oven

Preparation of Solutions

  • Standard Solutions: Prepare individual standard solutions of this compound and each impurity in chloroform at a concentration of 10 mg/mL. Additionally, prepare a mixed standard solution containing all compounds at the same concentration. For limit tests, prepare standard solutions of each impurity at concentrations of 50 µg/mL and 100 µg/mL, representing 0.5% and 1.0% impurity levels, respectively.[1]

  • Sample Solution: Prepare a solution of the this compound sample to be tested in chloroform at a concentration of 10 mg/mL.[1]

TLC Procedure

  • Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 105°C for 1 hour prior to use.[1]

  • Spotting: Using a capillary tube or an automatic spotter, apply 5 µL of the sample solution and the standard solutions to the activated TLC plate.[1] The spots should be applied about 1.5 cm from the bottom edge of the plate and should be spaced at least 1 cm apart. For a limit test, the sample should be bracketed by the 50 µg/mL and 100 µg/mL impurity standards.[1]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing chloroform, isopropanol, and methanol in a ratio of 92:4:4 (v/v/v).[1]

  • Development: Place the prepared mobile phase in the developing chamber and allow it to saturate for at least 30 minutes. Place the spotted TLC plate in the chamber and allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Visualization: Visualize the separated spots under a short-wavelength UV lamp (254 nm).[1] The spots will appear as dark quenched areas on a fluorescent background. Mark the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Compare the Rf values of the spots in the sample chromatogram with those of the standard chromatograms to identify the impurities. The intensity of the impurity spots in the sample can be compared to the intensity of the standard impurity spots for a semi-quantitative estimation. For a limit test, the intensity of any impurity spot in the sample should not be greater than the intensity of the corresponding 0.5% or 1.0% standard spot.[1]

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_analysis Analysis cluster_output Output prep_standards Prepare Standard Solutions (this compound & Impurities) spotting Spot Samples and Standards prep_standards->spotting prep_sample Prepare Sample Solution prep_sample->spotting prep_mobile Prepare Mobile Phase (Chloroform:Isopropanol:Methanol 92:4:4) development Develop Plate in Saturated Chamber prep_mobile->development activate_plate Activate TLC Plate (105°C for 1 hour) activate_plate->spotting spotting->development drying Air Dry the Plate development->drying visualization Visualize under UV Light (254 nm) drying->visualization calculation Calculate Rf Values visualization->calculation comparison Compare Sample to Standards calculation->comparison impurity_profile Impurity Profile Report comparison->impurity_profile

Caption: Experimental workflow for TLC impurity profiling of this compound.

References

Application of Sulfisoxazole Acetyl in Chlamydia trachomatis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlamydia trachomatis, an obligate intracellular bacterium, is the leading cause of bacterial sexually transmitted infections worldwide and a major cause of preventable blindness (trachoma). The development of effective therapeutic and research agents is crucial for controlling chlamydial infections. Sulfisoxazole Acetyl, a prodrug of the sulfonamide antibiotic sulfisoxazole, has been utilized in research to study the metabolic pathways of C. trachomatis. This document provides detailed application notes, quantitative data, experimental protocols, and visualizations to guide the use of this compound in C. trachomatis research.

Application Notes

This compound serves as a valuable tool in the study of Chlamydia trachomatis physiology and antimicrobial susceptibility. As a prodrug, it is hydrolyzed in vivo to its active form, sulfisoxazole. The primary application of sulfisoxazole in C. trachomatis research is to investigate the bacterium's de novo folate synthesis pathway.

Mechanism of Action: Inhibition of Folate Synthesis

Unlike their host cells, which can acquire folate from the environment, Chlamydia trachomatis is capable of synthesizing its own folate, making this pathway a potential target for antimicrobial agents.[1][2] Sulfisoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate, a critical step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, sulfisoxazole effectively halts chlamydial replication.

It is important to distinguish the mechanism of traditional sulfonamides like sulfisoxazole from that of a newer class of compounds known as N-acylated sulfonamides. While structurally related, these N-acylated derivatives have been shown to inhibit the type II fatty acid synthesis (FASII) pathway in C. trachomatis by targeting the FabF enzyme and their activity is not reversed by the addition of PABA.[1][4]

Quantitative Data Summary

The following table summarizes the in vitro susceptibility of various Chlamydia trachomatis immunotypes to sulfisoxazole, the active form of this compound. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the formation of infectious progeny.

Chlamydia trachomatis ImmunotypeMinimum Inhibitory Concentration (MIC) of Sulfisoxazole (µg/mL)Reference
A2 - 200[5][6]
B2 - 200[5][6]
Ba2 - 200[5][6]
C2 - 200[5][6]
D2 - 200[5][6]
E2 - 200[5][6]
F2 - 200[5][6]
G2 - 200[5][6]
H2 - 200[5][6]
I2 - 200[5][6]
J2 - 200[5][6]
K2 - 200[5][6]
L12 - 200[5][6]
L22 - 200[5][6]
L32 - 200[5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Chlamydia trachomatis in Cell Culture

This protocol details the methodology for determining the MIC of this compound against C. trachomatis using a cell culture-based assay.

Materials:

  • HeLa or McCoy cells

  • Chlamydia trachomatis elementary body (EB) stock of known titer (Inclusion Forming Units/mL)

  • This compound

  • Cell culture medium (e.g., Eagle's MEM with 10% fetal bovine serum)

  • Cycloheximide

  • Phosphate-buffered saline (PBS)

  • Methanol (for fixation)

  • Fluorescein-conjugated monoclonal antibody specific for Chlamydia lipopolysaccharide (LPS)

  • Mounting medium with DAPI

  • 24-well or 96-well cell culture plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa or McCoy cells into the wells of a culture plate to form a confluent monolayer. Incubate at 37°C in a 5% CO2 incubator.

  • Preparation of Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in cell culture medium containing cycloheximide (to inhibit host cell protein synthesis).

  • Infection of Cells: Aspirate the culture medium from the confluent cell monolayers. Inoculate the cells with a C. trachomatis EB suspension diluted to a multiplicity of infection (MOI) that yields 50-200 inclusions per field of view. Centrifuge the plates at approximately 1,000 x g for 1 hour at 37°C to facilitate infection.

  • Drug Treatment: After centrifugation, aspirate the inoculum and add the prepared dilutions of this compound to the respective wells. Include a positive control (infected cells with no drug) and a negative control (uninfected cells with no drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, allowing for the formation of chlamydial inclusions.

  • Fixation and Staining: After incubation, aspirate the medium and wash the cells with PBS. Fix the cells with cold methanol for 10 minutes. Stain the fixed cells with a fluorescein-conjugated anti-chlamydial LPS antibody for 1 hour at 37°C.

  • Microscopy and MIC Determination: Wash the cells with PBS and add mounting medium containing DAPI. Observe the wells under a fluorescence microscope. The MIC is defined as the lowest concentration of this compound that causes a ≥95% reduction in the number of inclusions compared to the positive control.[7]

Mandatory Visualizations

Sulfisoxazole_Acetyl_MOA cluster_pathway Chlamydial Folate Synthesis Pathway cluster_inhibition Inhibition by Sulfisoxazole PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Condensation Blocked Blocked THF Tetrahydrofolic Acid (THF) DHF->THF Reduction Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Replication Chlamydial Replication Nucleotides->Replication Sulfisoxazole Sulfisoxazole Inhibition Inhibition Sulfisoxazole->Inhibition Inhibition->DHPS MIC_Workflow start Start seed_cells Seed HeLa/McCoy cells in multi-well plate start->seed_cells prepare_drug Prepare serial dilutions of This compound seed_cells->prepare_drug infect_cells Infect cells with C. trachomatis EBs seed_cells->infect_cells add_drug Add drug dilutions to wells prepare_drug->add_drug infect_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate fix_stain Fix and stain for chlamydial inclusions incubate->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy determine_mic Determine MIC (≥95% inclusion reduction) microscopy->determine_mic end End determine_mic->end

References

Application Notes and Protocols for Studying Sulfisoxazole Acetyl Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing established animal models to evaluate the in vivo efficacy of Sulfisoxazole Acetyl. The focus is on two common types of infections where sulfonamides are clinically relevant: urinary tract infections (UTIs) and otitis media (OM).

Introduction

This compound is the acetylated prodrug of sulfisoxazole, a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA). This bacteriostatic action is effective against a range of Gram-positive and Gram-negative bacteria. To assess the therapeutic potential of this compound, robust and reproducible animal models are essential. This document outlines the methodologies for murine models of UTI and a chinchilla model of OM.

Signaling Pathway of Sulfonamides

Sulfonamides, including sulfisoxazole, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides prevent the production of nucleotides and amino acids, leading to a bacteriostatic effect.

G cluster_bacterial_cell Bacterial Cell cluster_drug_action Drug Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition G cluster_workflow Murine UTI Efficacy Study Workflow Acclimatization Animal Acclimatization (5-7 days) Infection Induction of UTI (Transurethral Inoculation of UPEC) Acclimatization->Infection Treatment Treatment Initiation (e.g., 24h post-infection) This compound vs. Vehicle Infection->Treatment Monitoring Daily Monitoring (Clinical Signs, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 48-72h post-treatment) Monitoring->Endpoint Harvest Harvest Bladder, Kidneys, Urine Endpoint->Harvest Analysis Bacterial Load Determination (CFU) Histopathology Harvest->Analysis G cluster_workflow Chinchilla OM Efficacy Study Workflow Acclimatization Animal Acclimatization (7-10 days) Infection Induction of OM (Direct Middle Ear Inoculation) Acclimatization->Infection Treatment Treatment Initiation (e.g., 24h post-infection) This compound vs. Vehicle Infection->Treatment Monitoring Daily Monitoring (Otoscopy, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 7 days post-treatment) Monitoring->Endpoint Harvest Middle Ear Fluid Aspiration Endpoint->Harvest Analysis Bacterial Load Determination (CFU) Cytology Harvest->Analysis

Application Note: Separation of Sulfisoxazole and Its Metabolites by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfisoxazole is a sulfonamide antibacterial agent effective against a wide range of gram-positive and gram-negative organisms. Its therapeutic efficacy and safety are influenced by its metabolic fate in the body. The primary metabolic pathway for sulfisoxazole involves N-acetylation, leading to the formation of metabolites such as N4-acetylsulfisoxazole. Accurate and robust analytical methods are crucial for pharmacokinetic studies, drug monitoring, and ensuring drug safety and efficacy. This application note details two liquid chromatography methods for the separation and quantification of sulfisoxazole and its key metabolites in biological matrices.

The primary metabolites of sulfisoxazole include N-acetylated forms. Notably, N1-acetyl sulfisoxazole and diacetyl sulfisoxazole can be unstable and may convert to sulfisoxazole and N4-acetylsulfisoxazole, respectively, in biological samples like mouse plasma.[1] Therefore, careful sample handling and chromatographic separation are essential for accurate quantification.

Methods Overview

Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for routine analysis of sulfisoxazole and its major N4-acetyl metabolite, and a more sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of sulfisoxazole and multiple N-acetylated metabolites.

Data Presentation

The following table summarizes the key quantitative parameters for the two described liquid chromatography methods.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Analytes Sulfisoxazole, N4-acetylsulfisoxazoleSulfisoxazole, N1-acetylsulfisoxazole, N4-acetylsulfisoxazole, Diacetylsulfisoxazole
Matrix Plasma, UrinePlasma
Linearity Range 0.05 - 200 mg/L[2]Not specified
Detection UV at 254 nm[2]Tandem Mass Spectrometry
Internal Standard N4-acetylsulfamethoxazole[2]Not specified
Analysis Time < 30 minutes[2]Not specified

Experimental Protocols

Method 1: HPLC-UV for Sulfisoxazole and N4-acetylsulfisoxazole

This protocol is based on the method described by Jung and Oie (1980) for the analysis of sulfisoxazole and its N4-acetyl metabolite in plasma and urine.[2]

Materials:

  • HPLC system with UV detector

  • Microparticulate column (e.g., 10-micron particle size)

  • Methanol (HPLC grade)

  • Sodium acetate buffer (0.01 mol/L, pH 4.7)

  • N4-acetylsulfamethoxazole (Internal Standard)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add 200 µL of a solution containing 12 mg/L of N4-acetylsulfamethoxazole in absolute methanol.

    • Vortex the mixture.

    • Centrifuge to precipitate proteins and obtain a clear supernatant.

  • Chromatographic Conditions:

    • Mobile Phase: 32:68 (v/v) mixture of methanol and 0.01 mol/L sodium acetate buffer (pH 4.7).

    • Flow Rate: 1.2 mL/min.

    • Column: 10-micron microparticulate column.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the supernatant onto the HPLC system.

    • Quantify sulfisoxazole and N4-acetylsulfisoxazole based on the peak-height ratios to the internal standard.

Method 2: UPLC-MS/MS for Sulfisoxazole and its N-acetylated Metabolites

This protocol is a conceptual guide based on modern UPLC-MS/MS methodologies for the analysis of drug metabolites.[1][3]

Materials:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Reversed-phase C18 column (e.g., ≤ 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add 3 volumes of cold acetonitrile containing an appropriate internal standard.

    • Vortex thoroughly.

    • Centrifuge at high speed to pellet precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of the parent drug and its metabolites.

    • Flow Rate: Appropriate for the UPLC column dimensions (e.g., 0.2 - 0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for sulfonamides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for sulfisoxazole and each of its N-acetylated metabolites need to be optimized.

Visualizations

Sulfisoxazole Metabolism and Analytical Workflow

The following diagrams illustrate the metabolic pathway of sulfisoxazole and the general analytical workflow for its determination.

Sulfisoxazole_Metabolism Sulfisoxazole Sulfisoxazole N4_Acetyl N4-acetylsulfisoxazole Sulfisoxazole->N4_Acetyl N-acetylation N1_Acetyl N1-acetylsulfisoxazole Sulfisoxazole->N1_Acetyl N-acetylation Diacetyl Diacetylsulfisoxazole N4_Acetyl->Diacetyl N-acetylation N1_Acetyl->Diacetyl N-acetylation

Caption: Metabolic pathway of sulfisoxazole to its N-acetylated metabolites.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma/Urine) Protein_Precipitation Protein Precipitation (e.g., with Methanol/Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into LC System Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation (Reversed-Phase Column) Injection->Chromatographic_Separation Ionization Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for the analysis of sulfisoxazole metabolites.

Conclusion

The choice of analytical method for sulfisoxazole and its metabolites depends on the specific requirements of the study. The HPLC-UV method is a robust and cost-effective approach for the routine quantification of the parent drug and its major N4-acetyl metabolite. For more comprehensive metabolic profiling and higher sensitivity, the UPLC-MS/MS method is superior, allowing for the simultaneous determination of multiple metabolites. Proper sample handling is critical to prevent the degradation of less stable metabolites. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working with sulfisoxazole.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sulfisoxazole Acetyl Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfisoxazole Acetyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous insolubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in water?

This compound is the N1-acetyl derivative of sulfisoxazole. This acetylation makes the compound less polar and practically insoluble in water, a property intentionally designed to make it more palatable for oral liquid preparations.[1][2] It functions as a prodrug, meaning it is hydrolyzed in the gastrointestinal tract to the active form, sulfisoxazole, which is then absorbed.[2][3]

Q2: What is the aqueous solubility of this compound?

This compound is reported to be practically insoluble in water.[1] One source quantifies its water solubility as 0.07 mg/mL at 25°C.[4] Its solubility is significantly higher in organic solvents.

Q3: How does pH affect the solubility of acetylated sulfisoxazole?

The solubility of acetylated sulfisoxazole is highly dependent on pH, increasing significantly in more alkaline conditions. While data for the N1-acetyl prodrug is not always clearly differentiated from the N4-acetyl metabolite, the general trend for acetylated forms shows a marked increase in solubility as the pH rises.

Q4: What are the common methods to improve the aqueous solubility of this compound for experimental use?

Common strategies to enhance the aqueous solubility of poorly soluble drugs like this compound include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent in which the compound is more soluble.[5][6]

  • pH Adjustment: Increasing the pH of the aqueous medium to ionize the molecule, thereby increasing its solubility.[6]

  • Use of Surfactants (Micellar Solubilization): Incorporating surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic drug molecules.[7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[9]

  • Particle Size Reduction: Techniques like micronization can improve the dissolution rate, though not the equilibrium solubility.[5][10]

Troubleshooting Guide

Issue: Precipitation of this compound upon addition to aqueous buffer.

  • Cause: The compound's inherent low aqueous solubility.

  • Solution 1: Employ a co-solvent system. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity or other artifacts.

  • Solution 2: Adjust the pH of your buffer. If your experimental conditions allow, increasing the pH of the aqueous medium can significantly enhance the solubility of acetylated sulfisoxazole derivatives.[1]

  • Solution 3: Utilize a surfactant. For in vitro assays, adding a biocompatible surfactant like Tween 80 or Polysorbate 80 can help maintain the compound in solution through micellar encapsulation.[7]

Issue: Instability and hydrolysis of this compound in solution.

  • Cause: this compound (N1-acetyl) is a prodrug and is known to be unstable in plasma, rapidly converting to the active sulfisoxazole.[11] This hydrolysis can also occur in certain buffer conditions, especially at non-neutral pH or in the presence of esterases.

  • Troubleshooting:

    • Prepare solutions fresh before each experiment.

    • For in vitro studies, consider using esterase inhibitors if the conversion to sulfisoxazole is a concern for your assay.[11]

    • When analyzing the compound, use a validated analytical method, such as HPLC, that can distinguish between this compound and its potential degradants (sulfisoxazole, N4-acetyl sulfisoxazole).[12][13]

Issue: Difficulty in achieving the desired concentration for in vivo studies.

  • Cause: The need for a biocompatible vehicle that can deliver the required dose without causing toxicity.

  • Solution: A common approach is to use a mixed-vehicle system. A published formulation for in vivo oral administration involves creating a clear solution or a homogenous suspension.[14] An example formulation strategy is provided in the experimental protocols section below.

Data Presentation

Table 1: Solubility of Acetyl Sulfisoxazole in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water250.07[4]
Methanol254.93[4]
95% Ethanol255.7[4]
Chloroform2529.0[4]
DMSONot Specified62[14]

Table 2: pH-Dependent Solubility of Acetyl Sulfisoxazole in Buffer at 37°C *

pHSolubility (mg/100 mL)
4.58.1
5.012.3
5.521.4
6.047.9
6.4114.8
6.8288.4
7.2707.9

*Data from Bandelin & Malesh, 1959, as cited in the Solubility Data Series. The original study refers to "acetyl sulfisoxazole," and researchers should confirm the specific isomer if critical for their application.

Experimental Protocols

1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound.

  • Materials:

    • This compound powder

    • Aqueous buffer of desired pH

    • Scintillation vials or test tubes

    • Shaker or agitator at a controlled temperature (e.g., 25°C or 37°C)

    • 0.45 µm filters

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

    • Seal the vials and place them on a shaker/agitator in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method with a standard calibration curve.

2. Protocol for Preparing a Solubilized Formulation for In Vivo Oral Administration

This protocol is adapted from a formulation used for in vivo experiments.[14]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Deionized water (ddH₂O)

  • Procedure (for a 1 mL working solution):

    • Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 62 mg/mL).

    • In a clean tube, add 400 µL of PEG300.

    • To the PEG300, add 50 µL of the clarified DMSO stock solution and mix until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

    • Mix thoroughly. This solution should be used immediately for optimal results.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Experiment start Weigh this compound stock Dissolve in DMSO (Stock Solution) start->stock mix1 Add to PEG300 stock->mix1 mix2 Add Tween 80 mix1->mix2 final_mix Add ddH₂O mix2->final_mix end Final Formulation final_mix->end admin Oral Administration end->admin pk_study Pharmacokinetic Analysis admin->pk_study signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Sulfisoxazole Sulfisoxazole (Active Drug) Sulfisoxazole->DHPS Inhibition DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Purines Purine Synthesis THF->Purines DNA Bacterial DNA Synthesis Purines->DNA

References

Preventing Sulfisoxazole Acetyl degradation during sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfisoxazole Acetyl. The primary focus is on preventing its degradation during sample analysis to ensure accurate and reliable results.

Troubleshooting Guide

Users may encounter several challenges during the analysis of this compound, primarily related to its hydrolytic degradation. This guide addresses specific issues in a question-and-answer format.

Q1: I am observing a lower than expected concentration of this compound and a correspondingly high concentration of Sulfisoxazole in my plasma samples. What is the likely cause?

A1: This is a classic indication of the hydrolysis of this compound to its active form, Sulfisoxazole. This compound is a prodrug and is known to be rapidly converted to Sulfisoxazole in plasma.[1][2] This conversion can be challenging to inhibit completely, even with the use of esterase inhibitors.[2]

To mitigate this issue, consider the following:

  • Minimize Sample Handling Time: Process plasma samples as quickly as possible after collection.

  • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, temperatures of -20°C or -80°C are recommended.[3]

  • Rapid Protein Precipitation: Use a rapid protein precipitation method with a cold organic solvent (e.g., acetonitrile) to immediately denature plasma enzymes and minimize the time the sample spends in an aqueous environment.

Q2: My results for this compound are inconsistent and show poor reproducibility between replicates of the same sample. What could be causing this variability?

A2: Inconsistent results are often a symptom of variable degradation of this compound across your samples. This can be caused by slight differences in handling time or temperature exposure for each replicate.

To improve reproducibility:

  • Standardize Your Workflow: Ensure that every sample is processed for the exact same amount of time and under identical temperature conditions.

  • Use an Automated System: If available, an automated liquid handling system can improve the consistency of sample preparation.

  • Prepare Samples in Small Batches: Processing a smaller number of samples at a time can help maintain consistent timing and temperature for all samples within the batch.

Q3: I am analyzing a bulk drug substance of this compound and am detecting impurities. How can I identify them?

A3: Besides the primary degradant Sulfisoxazole, other potential manufacturing impurities or related substances include N4-acetyl sulfisoxazole and N1,N4-diacetyl sulfisoxazole.[3] A stability-indicating HPLC method should be able to separate this compound from these related substances. A reverse-phase HPLC method using a C18 column with a mobile phase containing aqueous acetic acid, acetonitrile, and methanol has been shown to be effective.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is the hydrolysis of the N1-acetyl group, which converts it to the active drug, Sulfisoxazole.[1][3]

What are the optimal storage conditions for this compound and its solutions?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

  • In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

What type of analytical method is recommended for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound and its metabolites.[1][2] A reverse-phase HPLC method is often employed.

Can I use esterase inhibitors to prevent the degradation of this compound in plasma?

While esterase inhibitors can be tested, studies have shown that they may not completely prevent the rapid conversion of this compound to Sulfisoxazole in plasma.[2] Therefore, minimizing time and temperature should be the primary strategies for preventing degradation.

Quantitative Data Summary

The stability of this compound is highly dependent on the matrix and storage conditions. The following table summarizes the key stability considerations.

ConditionAnalyteObservationRecommendation
In Plasma This compoundRapidly converts to Sulfisoxazole.Minimize processing time, maintain low temperatures (on ice), and use rapid protein precipitation.
Stock Solution in DMSO This compoundStable for 1 month at -20°C.For longer-term storage, keep at -80°C (stable for up to 6 months).[3]
Powder This compoundStable for 3 years at -20°C.Store in a tightly sealed container protected from moisture.[3]
In Alkaline Solution SulfisoxazoleUnstable.Avoid basic conditions during sample preparation and analysis.
Exposure to Light SulfisoxazoleSensitive to light.Protect samples and standards from light.

Experimental Protocol: HPLC Analysis of this compound in Plasma

This protocol provides a general framework for the analysis of this compound in plasma, with an emphasis on minimizing degradation.

1. Materials and Reagents

  • This compound reference standard

  • Sulfisoxazole reference standard

  • Internal Standard (IS) (e.g., Sulfamethoxazole)

  • HPLC-grade acetonitrile, methanol, and water

  • Glacial acetic acid

  • Control human plasma

2. Preparation of Standards and Quality Control (QC) Samples

  • Prepare stock solutions of this compound, Sulfisoxazole, and the IS in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare working solutions by diluting the stock solutions.

  • Spike control plasma with working solutions to create calibration standards and QC samples at various concentrations.

3. Sample Preparation (Protein Precipitation)

  • Place plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A ternary mixture of aqueous acetic acid, acetonitrile, and methanol. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Column Temperature: Maintain at a controlled room temperature (e.g., 25°C).

5. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Degradation Pathway of this compound Sulfisoxazole_Acetyl This compound (Prodrug) Sulfisoxazole Sulfisoxazole (Active Drug) Sulfisoxazole_Acetyl->Sulfisoxazole Hydrolysis (+ H2O, - Acetic Acid)

Caption: Hydrolytic degradation of this compound.

Sample Analysis Workflow for this compound Keep_Cold Maintain at 4°C (On Ice) Minimize_Time Minimize Handling Time Plasma_Sample Plasma Sample Collection Protein_Precipitation Rapid Protein Precipitation (Ice-Cold Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation (4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Troubleshooting Decision Tree Start Inaccurate or Irreproducible This compound Results Check_Degradation Is Sulfisoxazole Peak Unusually High? Start->Check_Degradation Implement_Precautions Implement Strict Time and Temperature Controls: - Work on Ice - Rapid Processing - Standardize Workflow Check_Degradation->Implement_Precautions Yes Check_Method Review Analytical Method: - Stability-Indicating? - Appropriate Column? - Optimized Mobile Phase? Check_Degradation->Check_Method No Successful_Analysis Accurate & Reproducible Results Implement_Precautions->Successful_Analysis Check_Method->Successful_Analysis

References

Addressing bacterial resistance to Sulfisoxazole Acetyl in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfisoxazole Acetyl and addressing bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Sulfisoxazole?

A1: this compound is a prodrug of sulfisoxazole.[1] The acetyl group renders the molecule less water-soluble.[1] In vivo, it is metabolized by digestive enzymes into the active form, sulfisoxazole.[1] Sulfisoxazole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid.[1] By blocking this pathway, it prevents the synthesis of purines and pyrimidines, leading to bacterial growth arrest.[1]

Q2: What is the primary mechanism of action of Sulfisoxazole?

A2: Sulfisoxazole acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), and competes for the active site of the enzyme. This inhibition blocks the synthesis of dihydrofolic acid, a precursor to folic acid, which is crucial for bacterial DNA and protein synthesis.[1]

Q3: What are the main mechanisms of bacterial resistance to sulfisoxazole?

A3: The primary mechanisms of resistance to sulfisoxazole are:

  • Target Modification: Chromosomal mutations in the folP gene, which encodes the dihydropteroate synthetase (DHPS) enzyme, can alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to PABA.[2]

  • Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (e.g., sul1, sul2, sul3).[3][4] These genes encode for alternative, sulfonamide-resistant DHPS enzymes that are not inhibited by the drug.[3][4]

  • Increased Drug Efflux: Some bacteria possess efflux pumps that actively transport sulfisoxazole out of the cell, preventing it from reaching its target concentration.[5][6][7]

  • Metabolic Bypass: Although less common, some bacteria may develop alternative metabolic pathways to synthesize folic acid or increase the production of PABA to outcompete the sulfonamide inhibitor.

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound can be dissolved in Dimethyl Sulfoxide (DMSO) at a concentration of up to 62 mg/mL (200.42 mM).[8] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[8] For stock solutions, it is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, you can further dilute the DMSO stock in an appropriate solvent system, such as a mixture of PEG300, Tween80, and water for immediate use.[8]

Troubleshooting Guide

Problem 1: My "susceptible" control strain shows unexpected resistance to this compound.

  • Possible Cause 1: Thymidine in the growth medium.

    • Explanation: Most standard laboratory media, like Mueller-Hinton Broth (MHB), may contain thymidine, which can interfere with sulfonamide susceptibility testing.[10] Bacteria can utilize exogenous thymidine, bypassing the need for folic acid synthesis and thus appearing resistant to sulfisoxazole.

    • Solution: Use a thymidine-free Mueller-Hinton Broth. Alternatively, some protocols recommend adding lysed horse blood or thymidine phosphorylase to the medium to degrade any present thymidine.[10] It is crucial to test the suitability of each new lot of medium with control strains.[10]

  • Possible Cause 2: Incorrect inoculum density.

    • Explanation: An inoculum that is too dense can lead to the rapid depletion of the drug or the selection of a few resistant mutants, resulting in apparent resistance.

    • Solution: Ensure your bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, before preparing your final dilution for the assay.

  • Possible Cause 3: Contamination of the culture.

    • Explanation: The culture may be contaminated with a different, more resistant bacterial species.

    • Solution: Perform a Gram stain and streak the culture on a selective agar plate to check for purity.

Problem 2: My MIC results for this compound are not reproducible.

  • Possible Cause 1: Inconsistent preparation of drug solutions.

    • Explanation: this compound has limited aqueous solubility. Improper dissolution or precipitation of the drug during the experiment can lead to variable results.

    • Solution: Ensure the stock solution in DMSO is fully dissolved before preparing serial dilutions.[8] Visually inspect your microtiter plates for any signs of drug precipitation. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Variation in incubation conditions.

    • Explanation: Fluctuations in incubation temperature or time can affect bacterial growth rates and, consequently, the MIC reading.

    • Solution: Use a calibrated incubator and maintain a consistent incubation period (e.g., 16-20 hours for most standard protocols).[11]

  • Possible Cause 3: Subjectivity in MIC determination.

    • Explanation: Visual determination of the lowest concentration that inhibits growth can be subjective.

    • Solution: Have a second researcher read the results independently. Use a plate reader to measure optical density for a more quantitative assessment of growth inhibition.

Problem 3: The test organism is highly resistant to this compound. How can I investigate the mechanism of resistance?

  • Step 1: Determine if the resistance is plasmid-mediated.

    • Explanation: Resistance to sulfonamides is often carried on plasmids containing sul genes.[12] Plasmid curing can be used to determine if resistance is lost in the absence of the plasmid.

    • Method: Use a plasmid curing agent such as acridine orange, ethidium bromide, or sodium dodecyl sulfate (SDS) to treat the bacterial culture.[13][14] After treatment, screen for colonies that have lost their resistance to sulfisoxazole.

    • Interpretation: If the cured colonies become susceptible, the resistance is likely plasmid-mediated.

  • Step 2: Investigate the role of efflux pumps.

    • Explanation: Overexpression of efflux pumps can confer resistance by actively removing the drug from the cell.[6]

    • Method: Perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).[15]

    • Interpretation: A significant reduction in the MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance.

  • Step 3: Sequence the folP gene.

    • Explanation: Mutations in the chromosomal folP gene, which encodes the DHPS enzyme, can lead to resistance.[4]

    • Method: Use PCR to amplify the folP gene from the resistant isolate and sequence the product. Compare the sequence to that of a susceptible wild-type strain.

    • Interpretation: The presence of non-synonymous mutations in the folP gene, particularly in regions encoding the active site, is indicative of target-based resistance.

Data Presentation

Table 1: Interpretation of Minimum Inhibitory Concentration (MIC) for Sulfisoxazole

MIC (µg/mL)Interpretation (based on general CLSI/EUCAST principles)
≤ 8Susceptible
16Intermediate
≥ 32Resistant

Note: Specific breakpoints for this compound may vary depending on the bacterial species and the guidelines provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should consult the latest versions of these standards for the most accurate interpretation.[16][17]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), thymidine-free

  • 96-well sterile microtiter plates

  • Bacterial strain of interest

  • Susceptible control strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation: Serially dilute the stock solution in CAMHB to prepare drug concentrations for the microtiter plate. The final concentrations should typically range from 0.25 to 256 µg/mL.

  • Inoculum Preparation: a. Pick several colonies of the test organism from an overnight agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. c. Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Plate Inoculation: a. Add 50 µL of the appropriate drug concentration in CAMHB to each well of the 96-well plate. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a growth control well (bacteria in CAMHB without the drug) and a sterility control well (CAMHB only).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Signaling Pathway and Mechanism of Resistance

Sulfisoxazole_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Mechanisms of Resistance Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis THF Tetrahydrofolic Acid (THF) DHF->THF DHFR DNA_RNA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition Resistant_DHPS Altered/Resistant DHPS Sulfisoxazole->Resistant_DHPS No Inhibition folP_mutation folP Gene Mutation folP_mutation->Resistant_DHPS Produces sul_gene Acquired sul Gene (e.g., sul1, sul2) sul_gene->Resistant_DHPS Encodes Resistant_DHPS->DHF Continues Synthesis

Caption: Folic acid synthesis pathway, inhibition by sulfisoxazole, and resistance mechanisms.

Experimental Workflow for Troubleshooting Resistance

Troubleshooting_Workflow start Start: High Sulfisoxazole MIC Observed check_plasmid Is resistance plasmid-mediated? start->check_plasmid plasmid_curing Perform Plasmid Curing (e.g., with Acridine Orange) check_plasmid->plasmid_curing Yes check_efflux Is an efflux pump involved? check_plasmid->check_efflux No check_cured Are cured colonies susceptible? plasmid_curing->check_cured plasmid_mediated Conclusion: Resistance is likely plasmid-mediated (sul gene) check_cured->plasmid_mediated Yes check_cured->check_efflux No end End of Investigation plasmid_mediated->end epi_test Perform MIC test with Efflux Pump Inhibitor (EPI) check_efflux->epi_test check_mic_drop Does MIC decrease significantly? epi_test->check_mic_drop efflux_mediated Conclusion: Efflux pump contributes to resistance check_mic_drop->efflux_mediated Yes check_target Is it target-site modification? check_mic_drop->check_target No efflux_mediated->end sequence_folp Sequence the folP gene check_target->sequence_folp check_mutation Are mutations present? sequence_folp->check_mutation target_mediated Conclusion: Resistance is likely due to folP mutation check_mutation->target_mediated Yes check_mutation->end No/Other Mechanisms target_mediated->end

Caption: Workflow for investigating sulfisoxazole resistance mechanisms.

References

Technical Support Center: Sulfisoxazole Acetyl and Pus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the antibacterial efficacy of Sulfisoxazole Acetyl in the presence of purulent material.

Frequently Asked Questions (FAQs)

Q1: Why is the antibacterial activity of this compound diminished in the presence of pus?

A1: The antibacterial action of this compound is inhibited by pus primarily due to the presence of high concentrations of para-aminobenzoic acid (PABA).[1] Sulfisoxazole is a structural analog of PABA and acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[2][3][4][5][6][7] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.[2][3] Pus, which is composed of dead cells and bacteria, contains a significant amount of PABA released from the breakdown of tissues.[8][9] This abundance of PABA outcompetes Sulfisoxazole for the enzyme's active site, thereby negating the drug's inhibitory effect and allowing bacteria to continue synthesizing folic acid and proliferate.[1]

Q2: Are there other components in pus that can inhibit this compound?

A2: While PABA is the primary inhibitor, pus is a complex mixture containing various substances released from necrotic tissues and inflammatory cells.[8][10] These cellular breakdown products can create a chemical environment that may nonspecifically interfere with drug activity. However, the competitive antagonism by PABA is the most well-documented and significant mechanism of inhibition for sulfonamides like Sulfisoxazole.

Q3: Does the color or consistency of pus correlate with the level of inhibition?

A3: The color of pus can sometimes give an indication of the types of bacteria present or the host's inflammatory response.[10] For example, greenish pus may be associated with Pseudomonas aeruginosa due to the pigment pyocyanin.[10] However, there is no direct, quantitative correlation established in the literature between the visual characteristics of pus and the precise concentration of PABA or the degree of Sulfisoxazole inhibition. The inhibitory effect is more directly related to the extent of tissue necrosis and the bacterial load, which contribute to the PABA concentration.

Troubleshooting Guide

Problem: Reduced in vitro efficacy of this compound in experimental models involving abscesses or purulent exudates.

Possible Cause Troubleshooting Step Expected Outcome
High PABA concentration in the experimental medium. 1. Quantify PABA levels: Use High-Performance Liquid Chromatography (HPLC) to determine the concentration of PABA in your pus or exudate samples. 2. Increase Sulfisoxazole concentration: If PABA levels are high, a higher concentration of Sulfisoxazole may be required to achieve a competitive advantage. Titrate the drug concentration to determine the effective dose in the presence of the measured PABA concentration.An increase in Sulfisoxazole concentration should restore antibacterial activity by overcoming the competitive inhibition by PABA.
Presence of other inhibitory substances. 1. Dialyze the pus sample: Use dialysis to remove small molecules like PABA and other potential inhibitors from the purulent fluid while retaining larger proteins. 2. Test the dialyzed pus: Re-evaluate the antibacterial activity of Sulfisoxazole in the presence of the dialyzed pus.If inhibition is significantly reduced after dialysis, it confirms that small-molecule inhibitors, primarily PABA, are the cause.
Drug inactivation by the chemical environment of pus. 1. Assess drug stability: Incubate this compound in a sterile pus filtrate (free of bacteria) and measure its concentration over time using HPLC.This will determine if the chemical composition of the pus is degrading the drug, separate from the competitive inhibition mechanism.

Experimental Protocols

Protocol 1: Quantification of PABA in Pus Samples by HPLC

Objective: To determine the concentration of para-aminobenzoic acid (PABA) in a given pus sample.

Materials:

  • Pus sample

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV detector

  • PABA standard solution (known concentration)

Procedure:

  • Sample Preparation:

    • Centrifuge the pus sample to pellet cellular debris.

    • Collect the supernatant.

    • Dilute the supernatant 1:10 with a solution of 50% methanol and 0.1% formic acid in water.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 40:60 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the PABA standard solution.

    • Inject the prepared pus sample.

    • Determine the concentration of PABA in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway of this compound Inhibition

cluster_bacterium Bacterial Cell cluster_environment External Environment (Pus) Pteridine Pteridine Precursor DHPS Dihydropteroate Synthetase Pteridine->DHPS PABA_in PABA PABA_in->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis Folic_Acid Folic Acid -> DNA Synthesis DHF->Folic_Acid Sulfisoxazole This compound Sulfisoxazole->DHPS Competitive Inhibition PABA_pus High Concentration of PABA from Pus PABA_pus->PABA_in Outcompetes Sulfisoxazole

Caption: Competitive inhibition of dihydropteroate synthetase by Sulfisoxazole and PABA.

Experimental Workflow for Investigating Inhibition

start Pus Sample Collection process1 Centrifugation to Separate Supernatant start->process1 process2a HPLC Analysis of Supernatant for PABA process1->process2a process2b In Vitro Antibacterial Assay with Whole Pus process1->process2b process3a Quantify PABA Concentration process2a->process3a process3b Add this compound process2b->process3b result Correlate PABA Concentration with Inhibition of Sulfisoxazole Activity process3a->result process4b Measure Bacterial Growth (e.g., CFU count) process3b->process4b process4b->result

Caption: Workflow to quantify PABA in pus and assess its inhibitory effect.

References

Technical Support Center: Ionization Issues of Acetylated Metabolites in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of acetylated metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common ionization issues, helping you optimize your experimental workflow and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor signal intensity for my acetylated metabolite in positive-ion ESI-MS?

A1: Acetylation of primary amine groups (e.g., on peptides or small molecules) neutralizes the positive charge at typical acidic pH conditions used in reversed-phase chromatography. This charge neutralization leads to reduced efficiency in the electrospray ionization (ESI) process, resulting in significant signal suppression.[1][2]

Q2: How does acetylation affect the fragmentation pattern of my metabolite in MS/MS analysis?

A2: Acetylation can significantly influence the fragmentation (tandem mass spectrometry or MS/MS) behavior of metabolites. For instance, O-acetylated carboxylate anions can undergo competing fragmentation pathways, including the neutral loss of ketene (CH₂=C=O).[3] In acetylated peptides, an increase in the abundance of b-ions in the MS/MS spectrum is often observed compared to their non-acetylated counterparts, which can aid in peptide sequencing.[4][5][6]

Q3: Are there alternative ionization techniques that are more suitable for acetylated metabolites?

A3: Yes, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can be effective alternatives to ESI for the analysis of acetylated compounds.[5][6] These gas-phase ionization techniques can provide improved detection and, in the case of peptides, better sequence coverage.[4][5][6]

Q4: Can derivatization help improve the detection of my acetylated metabolite?

A4: Absolutely. Chemical derivatization is a powerful strategy to enhance the ionization efficiency of acetylated metabolites.[7][8] By introducing a charged or more easily ionizable tag, you can significantly improve signal intensity. For example, derivatizing with a permanently charged group can counteract the charge neutralization caused by acetylation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the mass spectrometry analysis of acetylated metabolites.

Problem 1: Low or No Signal Intensity
Possible Cause Troubleshooting Step Rationale
Charge neutralization due to acetylation in positive-ion ESI.Switch to negative-ion mode ESI.If the molecule has acidic functional groups, it may ionize more efficiently in negative mode.
Poor ionization efficiency of the acetylated metabolite.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).Fine-tuning source conditions can enhance the ionization of challenging analytes.[9]
Sub-optimal ionization technique.If available, test APCI or APPI ionization sources.These techniques are often more suitable for less polar or neutral molecules.[5][6]
Analyte concentration is too low.Concentrate the sample or inject a larger volume.To ensure the analyte concentration is above the instrument's limit of detection.[9]
Matrix effects suppressing the analyte signal.Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve.Co-eluting compounds from the sample matrix can compete for ionization, reducing the analyte's signal.
Problem 2: Poor Peak Shape and Retention Time Shifts
Possible Cause Troubleshooting Step Rationale
Sub-optimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column chemistry.Proper chromatographic separation is crucial for good peak shape and reproducible retention times.
Degradation of the analytical column.Replace the column with a new one of the same type.Column performance degrades over time, leading to poor peak shapes and shifts in retention.
Changes in mobile phase pH.Prepare fresh mobile phase and ensure consistent pH.The ionization state of the analyte and its interaction with the stationary phase are pH-dependent.
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step Rationale
System contamination.Clean the ion source, and run blank injections to identify the source of contamination.Contaminants can interfere with ionization and lead to inconsistent results.[10]
Instrument instability.Perform a system suitability test and recalibrate the mass spectrometer.Regular calibration and performance checks ensure the instrument is functioning correctly.[11]
Sample degradation.Ensure proper sample storage and handling. Analyze samples as quickly as possible after preparation.Acetylated metabolites may be susceptible to degradation, leading to variability in results.

Experimental Protocols

Protocol 1: General Derivatization for Improved Ionization

This protocol describes a general approach to derivatization aimed at improving the ionization efficiency of acetylated metabolites containing a primary or secondary amine.

Materials:

  • Derivatizing reagent (e.g., a reagent that introduces a permanently charged quaternary amine group)

  • Aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • Basic catalyst (e.g., triethylamine, pyridine)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dry down the sample containing the acetylated metabolite completely under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 50 µL of aprotic solvent.

  • Reagent Addition: Add 10 µL of the derivatizing reagent solution and 5 µL of the basic catalyst.

  • Reaction: Vortex the mixture gently and incubate at 60°C for 30 minutes.

  • Quenching (if necessary): Stop the reaction by adding a quenching agent as specified by the derivatization kit manufacturer.

  • Analysis: Centrifuge the sample to pellet any precipitate and inject the supernatant into the LC-MS system.

Protocol 2: LC-MS Method Development for Acetylated Metabolites

This protocol provides a starting point for developing a robust LC-MS method for the analysis of acetylated metabolites.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) and adjust based on the retention of the analyte.

  • Flow Rate: 0.2-0.4 mL/min for a standard analytical column.

  • Column Temperature: 40°C.

Mass Spectrometry (ESI):

  • Ionization Mode: Test both positive and negative ion modes.

  • Capillary Voltage: 3.5-4.5 kV.

  • Gas Temperature: 300-350°C.

  • Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-40 psi.

  • MS/MS: Use a targeted approach (e.g., Multiple Reaction Monitoring - MRM) for quantification, optimizing the collision energy for the specific acetylated metabolite.[12][13]

Quantitative Data Summary

The following table summarizes the relative ionization efficiencies of acetylated versus dimethylated peptides, illustrating the impact of derivatization on signal intensity.

Peptide ModificationRelative ESI Efficiency (Compared to Unmodified)Key FindingReference
AcetylationSignal SuppressionNeutralizes positive charge, reducing ionization efficiency in positive mode ESI.[1][2]
DimethylationIncreased SignalMaintains a positive charge and increases hydrophobicity, leading to enhanced ionization.[1][2]

Visualizations

Troubleshooting_Workflow cluster_start Start: Ionization Issue with Acetylated Metabolite cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_validation Validation Start Low/No Signal Inconsistent Results Poor Peak Shape CheckIonization Review Ionization Method (ESI+/- vs APCI/APPI) Start->CheckIonization CheckChroma Evaluate Chromatography (Peak Shape, Retention) Start->CheckChroma CheckSample Assess Sample Preparation (Cleanup, Concentration) Start->CheckSample OptimizeSource Optimize MS Source Parameters CheckIonization->OptimizeSource Sub-optimal parameters ChangeIonization Switch Ionization Technique (e.g., to APCI) CheckIonization->ChangeIonization Poor ESI response Derivatize Perform Chemical Derivatization CheckIonization->Derivatize Charge neutralization OptimizeLC Optimize LC Method (Gradient, Mobile Phase) CheckChroma->OptimizeLC Poor peak shape or retention ImproveCleanup Enhance Sample Cleanup CheckSample->ImproveCleanup Matrix effects Validate Validate Method Performance (Reproducibility, Sensitivity) OptimizeSource->Validate ChangeIonization->Validate Derivatize->Validate OptimizeLC->Validate ImproveCleanup->Validate

Caption: Troubleshooting workflow for mass spectrometry analysis of acetylated metabolites.

Derivatization_Logic cluster_problem The Problem cluster_strategy The Strategy: Chemical Derivatization cluster_outcome The Outcome cluster_result Final Result Analyte Acetylated Metabolite (Charge Neutralized) Derivatization React with Derivatizing Agent Analyte->Derivatization Target functional group ImprovedIonization Enhanced Ionization Efficiency Derivatization->ImprovedIonization Adds ionizable tag ImprovedChroma Improved Chromatographic Retention Derivatization->ImprovedChroma Increases hydrophobicity GoodSignal Strong and Reproducible MS Signal ImprovedIonization->GoodSignal ImprovedChroma->GoodSignal

Caption: Logical diagram illustrating the principle of chemical derivatization.

References

Technical Support Center: Sulfisoxazole Acetyl Dosage in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Sulfisoxazole Acetyl for animal models with induced renal impairment. The following information is intended to serve as a reference for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is dosage adjustment of this compound necessary in animal models with renal impairment?

A1: Sulfisoxazole and its active metabolite, N4-acetylsulfisoxazole, are primarily eliminated by the kidneys through glomerular filtration.[1][2] In cases of renal impairment, the clearance of the drug is reduced, leading to a longer half-life and potential for accumulation to toxic levels. Therefore, dosage adjustments are crucial to maintain therapeutic efficacy while avoiding adverse effects.

Q2: How does renal impairment affect the pharmacokinetics of Sulfisoxazole?

A2: Renal impairment decreases the renal elimination of sulfisoxazole.[3][4] This leads to a prolonged elimination half-life and an increased area under the curve (AUC), indicating higher systemic exposure to the drug. One study on sulfamethoxazole, a related sulfonamide, in a mouse model of renal failure showed a significant increase in the mean residence time (MRT) and a decrease in the area under the curve (AUC), suggesting altered absorption and elimination.

Q3: What are the common methods for inducing renal impairment in animal models?

A3: Several methods are used to induce chronic kidney disease (CKD) in animal models. The choice of model depends on the specific research question. Common models include:

  • Surgical Models: The 5/6 nephrectomy model is a widely used surgical method that mimics progressive renal failure after a reduction in renal mass.[5][6][7][8]

  • Nephrotoxin-Induced Models: Administration of substances like adenine can induce CKD.[9][10][11][12]

  • Genetic Models: Some mouse strains are genetically predisposed to developing kidney disease.

Q4: How can I assess the level of renal impairment in my animal model?

A4: The gold standard for assessing renal function is the measurement of the Glomerular Filtration Rate (GFR).[13][14] However, this can be technically challenging. More commonly, serum creatinine and creatinine clearance are used as indicators of renal function.[4][15] It is important to note that the Jaffé method for measuring creatinine can overestimate levels in mice; therefore, HPLC-based methods are recommended for greater accuracy.[4]

Q5: Are there any established dosage adjustment guidelines for Sulfisoxazole in renally impaired animals?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Signs of toxicity in renally impaired animals (e.g., lethargy, weight loss) despite standard dosage. Drug accumulation due to reduced renal clearance.1. Immediately discontinue or significantly reduce the dose of this compound.2. Assess the severity of renal impairment by measuring GFR or creatinine clearance.3. Adjust the dosage by either reducing the dose amount or extending the dosing interval based on the degree of renal impairment.
Sub-therapeutic drug levels despite administration. Overly aggressive dosage reduction; altered drug absorption or metabolism in the disease model.1. Confirm the level of renal impairment. An overly conservative dose reduction might be the cause.2. Consider that some models of renal disease can also affect drug metabolism in the liver.[11][17]3. If possible, measure plasma concentrations of sulfisoxazole to guide dosage adjustments.
Inconsistent experimental results between animals. Variability in the induction of renal impairment; individual differences in drug metabolism.1. Ensure a standardized and consistent protocol for inducing renal impairment.2. Stratify animals into groups based on the severity of renal impairment (e.g., mild, moderate, severe) as determined by GFR or creatinine clearance.3. Analyze data for each group separately to account for the variability in renal function.

Data Summary

Table 1: Pharmacokinetic Parameters of Sulfisoxazole in Different Species (Healthy)

ParameterHumanDogSwineRatMouse
Elimination Half-life (hr) 7.40[11]33.74[11]46.39[11]--
Protein Binding (%) 25 - 40[11]30 - 50[11]40 - 60[11]Influenced by perfusate protein concentration[16]-
Bioavailability (Oral) 0.95 ± 0.04[2]69.8%[11]100.0%[11]Relative bioavailability of Acetyl Sulfisoxazole to Sulfisoxazole is ~2[1]Saturable absorption/metabolism/excretion at >700mg/kg[18]

Table 2: Dosage Adjustment Recommendations for Sulfonamides in Renal Impairment

SpeciesDrugRecommendationSource
DogSulfisoxazoleMultiply the dosage interval by 2-3 when GFR < 1 mL/kg/min.[16]
General (Veterinary)Potentiated SulfonamidesReduce dose in renal failure.[13]

Experimental Protocols

Protocol 1: Induction of Renal Impairment via 5/6 Nephrectomy in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the left flank.

  • Incision: Make a flank incision to expose the left kidney.

  • Subtotal Nephrectomy: Ligate two of the three branches of the left renal artery to induce ischemia in approximately two-thirds of the kidney.

  • Closure: Suture the muscle and skin layers.

  • Recovery: Allow the animal to recover for one week.

  • Contralateral Nephrectomy: Anesthetize the rat again and perform a right flank incision to expose the right kidney.

  • Nephrectomy: Ligate the right renal artery and vein and remove the right kidney.

  • Closure and Recovery: Suture the incision and allow the animal to recover. Renal function will progressively decline over the following weeks.

Protocol 2: Measurement of Glomerular Filtration Rate (GFR) in Mice using FITC-Sinistrin
  • Animal Preparation: Anesthetize the mouse lightly with isoflurane. Shave a small area of fur on the back.

  • Device Attachment: Attach a miniaturized fluorescence detector to the shaved skin.

  • Tracer Injection: Inject a bolus of fluorescein-isothiocyanate (FITC)-conjugated sinistrin intravenously via the tail vein.

  • Measurement: Allow the mouse to move freely in its cage. The device will transdermally measure the excretion kinetics of the FITC-sinistrin.

  • Data Analysis: The decay of the fluorescence signal over time is used to calculate the GFR.

Visualizations

experimental_workflow cluster_model Animal Model Induction cluster_assessment Renal Function Assessment cluster_dosing Dosage Adjustment and Administration cluster_monitoring Monitoring and Analysis induce_renal_impairment Induce Renal Impairment (e.g., 5/6 Nephrectomy) assess_renal_function Assess Renal Function (GFR or Creatinine Clearance) induce_renal_impairment->assess_renal_function adjust_dosage Adjust Sulfisoxazole Acetyl Dosage assess_renal_function->adjust_dosage administer_drug Administer Drug adjust_dosage->administer_drug monitor_animals Monitor for Efficacy and Toxicity administer_drug->monitor_animals pk_analysis Pharmacokinetic Analysis monitor_animals->pk_analysis

Caption: Experimental workflow for dosage adjustment.

logical_relationship renal_impairment Renal Impairment reduced_gfr Reduced GFR renal_impairment->reduced_gfr decreased_excretion Decreased Sulfisoxazole Excretion reduced_gfr->decreased_excretion increased_half_life Increased Half-life decreased_excretion->increased_half_life drug_accumulation Drug Accumulation increased_half_life->drug_accumulation toxicity Potential for Toxicity drug_accumulation->toxicity dosage_adjustment Dosage Adjustment Required toxicity->dosage_adjustment signaling_pathway cluster_drug Drug Administration and Metabolism cluster_elimination Elimination Pathway sulfisoxazole_acetyl This compound (Oral Administration) sulfisoxazole Sulfisoxazole (Active Form) sulfisoxazole_acetyl->sulfisoxazole Hydrolysis in GI tract n4_acetyl N4-Acetylsulfisoxazole (Metabolite) sulfisoxazole->n4_acetyl Metabolism kidney Kidney (Glomerular Filtration) sulfisoxazole->kidney n4_acetyl->kidney urine Excretion in Urine kidney->urine

References

Validation & Comparative

A Comparative Analysis of Sulfisoxazole Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of Sulfisoxazole in various species, including humans, dogs, swine, and mice. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this sulfonamide antibiotic.

Pharmacokinetic Parameter Comparison

The following table summarizes key pharmacokinetic parameters of Sulfisoxazole across different species, offering a quantitative basis for cross-species comparison. Significant variations are observed, particularly in half-life and bioavailability, highlighting species-specific differences in drug handling.

Pharmacokinetic ParameterHumanDogSwineMouse
Elimination Half-life (t½) 7.40 hours[1]33.74 hours[1]46.39 hours[1]Data not available
Distribution Half-life 0.56 hours[1]4.08 hours[1]1.30 hours[1]Data not available
Volume of Distribution (Vd, steady-state) 16.2 Liters[1]17.2 Liters[1]30.3 Liters[1]Data not available
Oral Bioavailability Data not available69.8%[1]100.0%[1]Data not available
Plasma Protein Binding 25% - 40%[1]30% - 50%[1]40% - 60%[1]Data not available
Primary Route of Excretion Renal[2]Renal[2]Renal[2]Renal[2]
Primary Metabolism N4-acetylation[3]Acetylation is poorly developed[2]N4-acetylationN4-acetylation[4]
Systemic Exposure (post-oral admin) N/AN/AN/AExposure to N4-acetyl metabolite is much greater than the parent drug[4]

Experimental Protocols

The data presented in this guide is derived from studies employing rigorous experimental designs. Below are summaries of the methodologies used to determine the pharmacokinetic parameters of Sulfisoxazole.

Study in Dogs, Swine, and Humans
  • Subjects: The study involved dogs, swine, and human volunteers[1].

  • Drug Administration:

    • Intravenous (IV): A single dose was administered to dogs and swine to determine baseline pharmacokinetic parameters over a 72-hour period[1].

    • Oral: A single oral dose was administered to dogs, swine, and humans. The observation period was 96 hours for dogs and swine, and 8 hours for humans[1].

  • Data Analysis: A two-compartment model system was utilized to define the pharmacokinetic profiles from the collected data[1].

  • Parameters Measured: The study determined half-lives for both distribution and elimination phases, volume of the central compartment, steady-state volume of distribution, percentage of drug excreted, bioavailability, and the fraction of drug bound to plasma proteins[1].

Study in Mice
  • Objective: To develop a simultaneous determination method for Sulfisoxazole (SFX) and its N-acetylated metabolites and to examine its pharmacokinetics in mice[4].

  • Drug Administration: Sulfisoxazole was administered orally to mice[4]. The study noted that absorption, metabolism, and/or excretion of SFX may become saturable at doses greater than 700mg/kg[4].

  • Sample Analysis: An HPLC-MS/MS method was developed for the simultaneous determination of Sulfisoxazole and its N-acetylated metabolites (N¹-acetyl SFX, N⁴-acetyl SFX, and diacetyl SFX) in plasma[4].

  • Key Findings: In contrast to humans and rats, the systemic exposure of mice to the N⁴-acetyl SFX metabolite was found to be significantly greater than that of the parent drug, Sulfisoxazole[4].

Visualizations

Metabolic Pathway and Mechanism of Action

Sulfonamides, including Sulfisoxazole, exert their antibacterial effect by acting as competitive inhibitors of para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. This inhibition disrupts the production of essential nucleic acids, thereby halting bacterial growth[5]. The primary metabolic route for Sulfisoxazole in many species is N-acetylation[3].

cluster_bacteria Bacterial Folic Acid Synthesis cluster_host Host Metabolism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Dihydrofolic Acid DHPS->Folic_Acid DNA Bacterial DNA, RNA, Proteins Folic_Acid->DNA Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Inhibits Metabolism N-acetylation (Liver) Sulfisoxazole->Metabolism N4_Acetyl N4-acetyl Sulfisoxazole (Inactive Metabolite) Metabolism->N4_Acetyl Excretion Renal Excretion N4_Acetyl->Excretion

Caption: Sulfisoxazole's mechanism of action and primary metabolic pathway.

Generalized Workflow for a Cross-Species Pharmacokinetic Study

The determination of pharmacokinetic parameters involves a standardized workflow, from subject preparation to data modeling, to ensure accurate and reproducible results.

A Phase 1: Study Design & Preparation B Species Selection (e.g., Human, Dog, Rat) A->B C Drug Formulation & Dosing Regimen (IV and/or Oral) A->C D Phase 2: In-Life Phase E Drug Administration to Subjects D->E F Serial Blood/Plasma Sampling (Timed Intervals) E->F G Urine/Feces Collection E->G H Phase 3: Bioanalysis F->H G->H I Sample Processing & Extraction H->I J Quantification of Drug/Metabolite (e.g., HPLC-MS/MS) I->J K Phase 4: Data Analysis L Concentration vs. Time Profiling K->L M Pharmacokinetic Modeling (e.g., Two-Compartment Model) L->M N Calculation of PK Parameters (t½, Vd, Bioavailability, etc.) M->N O Cross-Species Comparison Report N->O

Caption: A typical experimental workflow for a pharmacokinetic study.

References

Comparative Analysis of N-acylated Sulfonamides for the Inhibition of Chlamydia Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-acylated sulfonamides as potent inhibitors of Chlamydia growth. It summarizes key quantitative data, details experimental methodologies, and visualizes the mechanism of action and experimental workflows to support research and development in this area.

Introduction

Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and infectious blindness worldwide.[1][2] The development of new antimicrobial agents with novel mechanisms of action is crucial to address potential antibiotic resistance and to provide more specific treatment options.[3][4][5][6] N-acylated sulfonamides have emerged as a promising class of compounds that exhibit bactericidal activity against Chlamydia trachomatis.[3][4] Unlike traditional sulfonamide antibiotics that target folate synthesis, these derivatives operate through a distinct mechanism, making them an attractive subject for further investigation.[3][4][7]

Mechanism of Action: Targeting Fatty Acid Synthesis

N-acylated sulfonamides inhibit Chlamydia growth by targeting the bacterial type II fatty acid synthesis (FASII) pathway, which is essential for the bacterium's replication.[1][2][8] These compounds directly bind to and inhibit the activity of 3-oxoacyl-(acyl carrier protein) synthase II (FabF), a key enzyme in this pathway.[1][8] This mode of action is distinct from that of conventional sulfonamides, which are competitive inhibitors of dihydropteroate synthetase in the folate synthesis pathway.[3][4] The efficacy of N-acylated sulfonamides is not affected by the presence of para-aminobenzoic acid (PABA), further confirming their different mechanism.[3][4]

cluster_chlamydia Chlamydia trachomatis cluster_drug Inhibition Mechanism FASII Type II Fatty Acid Synthesis (FASII) Pathway FabF 3-oxoacyl-ACP synthase II (FabF) FASII->FabF contains FattyAcids Fatty Acid Production FabF->FattyAcids catalyzes Growth Bacterial Growth and Replication FattyAcids->Growth Sulfonamide N-acylated Sulfonamide Sulfonamide->FabF binds to and inhibits

Mechanism of N-acylated sulfonamide inhibition of Chlamydia growth.

Comparative Efficacy of N-acylated Sulfonamides

The following table summarizes the in vitro efficacy of various N-acylated sulfonamide derivatives against Chlamydia trachomatis as reported in the literature. These studies highlight the potential of this compound class, with some derivatives showing activity in the low micromolar range.

Compound ID/NameCore SulfonamideAcyl GroupEC50 (µM)MIC (µM)Reference
Compound 18 SulfamethoxazoleBenzothiophene-2-carboxamide-6[3][4]
ME0640 Not SpecifiedNot Specified~3-12-[2][8]
ME0619 Not SpecifiedNot Specified~3-12-[2][8]
Compound 1 SulfamethoxazoleNot Specified-50[3][4]
Compound 23 SulfamethoxazoleNot Specified-25[3][4]

Note: EC50 (50% maximal effective concentration) and MIC (Minimum Inhibitory Concentration) values are dependent on the specific assay conditions, including the host cell line and the bacterial strain used.

Experimental Protocols

The identification and characterization of N-acylated sulfonamides as anti-chlamydial agents have been facilitated by high-content screening (HCS) assays. A general workflow for such an assay is described below.

High-Content Screening for Chlamydia trachomatis Growth Inhibitors
  • Cell Culture and Infection:

    • HeLa or McCoy cells are seeded in 96-well or 384-well plates and cultured to form a monolayer.[4][9]

    • The cells are then infected with C. trachomatis (e.g., serovar L2) at a predetermined multiplicity of infection (MOI).[4][10]

  • Compound Treatment:

    • Test compounds, such as a library of N-acylated sulfonamides, are added to the infected cells at various concentrations.[4]

    • Control wells with no compound (DMSO vehicle) and known inhibitors are included.

  • Incubation:

    • The plates are incubated for a period that allows for the chlamydial developmental cycle to proceed (e.g., 44-48 hours).[2][3]

  • Staining and Imaging:

    • After incubation, the cells are fixed and permeabilized.

    • Immunofluorescence staining is performed to visualize the chlamydial inclusions (e.g., using an antibody against the chlamydial major outer membrane protein) and host cell nuclei (e.g., using DAPI).[4]

    • Automated microscopy is used to capture images of the wells.

  • Image Analysis and Data Quantification:

    • Image analysis software is used to quantify the number and size of chlamydial inclusions, as well as the number of host cells.[2][9]

    • The percentage of growth inhibition is calculated relative to the DMSO-treated control wells.[9]

    • Host cell toxicity can be assessed by monitoring cell numbers.[9]

Workflow for high-content screening of Chlamydia growth inhibitors.

Conclusion

N-acylated sulfonamides represent a compelling class of anti-chlamydial compounds with a mechanism of action that is distinct from currently used antibiotics. Their ability to inhibit the essential FASII pathway by targeting the FabF enzyme makes them valuable as chemical probes to study chlamydial biology and as starting points for the development of novel therapeutics.[3][4][6] Further structure-activity relationship studies are warranted to optimize the potency and pharmacokinetic properties of these compounds for potential clinical applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of N-acylated sulfonamides and other potential inhibitors of Chlamydia growth.

References

A Comparative Guide to the Efficacy of Trimethoprim-Sulfonamide Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of trimethoprim-sulfonamide combinations, with a primary focus on the widely used trimethoprim-sulfamethoxazole (TMP-SMX) and its alternatives. The objective is to present a clear analysis of their performance based on available experimental data to inform research and development in antibacterial therapeutics.

Mechanism of Action: A Synergistic Blockade

Trimethoprim and sulfonamides are antibacterial agents that synergistically inhibit the bacterial folic acid synthesis pathway at two sequential steps. This dual blockade is highly effective in halting bacterial growth and replication, often resulting in a bactericidal effect.

  • Sulfonamides (e.g., sulfamethoxazole, sulfisoxazole, sulfadiazine) act as competitive inhibitors of dihydropteroate synthase. This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.

  • Trimethoprim is a potent inhibitor of dihydrofolate reductase, the enzyme that catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid. Tetrahydrofolic acid is the biologically active form of folic acid, essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By inhibiting two different stages of this vital pathway, the combination of a sulfonamide and trimethoprim is significantly more effective than either agent alone.[1]

Signaling Pathway Diagram

Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroic Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides Sulfonamides (Sulfamethoxazole, Sulfisoxazole, etc.) Sulfonamides->Dihydropteroate_Synthase inhibit Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase inhibit Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate_Reductase->Tetrahydrofolic_Acid Broth Microdilution Workflow Isolate Bacterial Isolate (Pure Culture) Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Isolate->Inoculum_Prep Inoculate Inoculate Plate Inoculum_Prep->Inoculate Microdilution_Plate 96-Well Microdilution Plate with Serial Dilutions of Trimethoprim-Sulfonamide Microdilution_Plate->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read Results (Determine MIC) Incubate->Read_Results Interpretation Interpret Results (Susceptible, Intermediate, Resistant) based on CLSI Breakpoints Read_Results->Interpretation

References

Side-by-side comparison of sulfisoxazole and sulfamethoxazole hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the hepatotoxic profiles of two closely related sulfonamide antibiotics, sulfisoxazole and sulfamethoxazole. While both are known to be associated with idiosyncratic drug-induced liver injury (DILI), the available data, largely from case reports and general reviews on sulfonamides, allows for an indirect comparison of their effects on the liver. Direct comparative experimental studies are scarce in the published literature.

Overview of Sulfonamide Hepatotoxicity

Sulfonamide-induced liver injury is a well-documented class effect, typically presenting as an idiosyncratic reaction.[1][2] The injury can manifest with a spectrum of clinical and histological findings, ranging from hepatocellular damage to cholestasis, or a mixed pattern.[1][2] A key characteristic of sulfonamide hepatotoxicity is its frequent association with hypersensitivity features such as fever, rash, and eosinophilia, suggesting an immune-mediated mechanism.[1][2] The onset of liver injury is often acute, typically occurring within one to three weeks of initiating therapy.[1] Although most cases resolve upon discontinuation of the drug, severe reactions leading to acute liver failure have been reported.[1][2]

Quantitative Data on Hepatotoxicity Markers

The following table summarizes quantitative data from published case reports on liver injury associated with sulfisoxazole and sulfamethoxazole. It is important to note that these values are not from direct comparative studies and represent individual patient responses. The data for sulfamethoxazole is often reported from its use in combination with trimethoprim (TMP-SMZ).

ParameterSulfisoxazoleSulfamethoxazole (often with Trimethoprim)Reference
Latency to Onset Positive rechallenge within 30 hours4 days to 4 weeks[1]
Peak ALT (Alanine Aminotransferase) Not specified in detail255 - 4067 U/L[1][3][4]
Peak AST (Aspartate Aminotransferase) 396 U/L (on rechallenge)130 - 3077 U/L[1][3][4]
Peak ALP (Alkaline Phosphatase) 1.5 times ULN (on rechallenge)2.5 times ULN to 978 U/L[1][3]
Peak Total Bilirubin Not specified in detail4.8 - 29.5 mg/dL[1][2][3]
Pattern of Injury Suggested cross-reactivity with sulfamethoxazoleHepatocellular, Cholestatic, or Mixed[1][2][3][5]

*ULN = Upper Limit of Normal. Data is compiled from various case reports and should be interpreted with caution.

Proposed Mechanisms of Hepatotoxicity

The prevailing hypothesis for sulfonamide-induced hepatotoxicity involves the metabolic activation of the drug into reactive metabolites that can trigger an immune response.[6][7][8] This process can be broadly divided into two stages: metabolic bioactivation and the subsequent immune-mediated liver injury.

Metabolic Bioactivation

Both sulfisoxazole and sulfamethoxazole are metabolized in the liver, primarily through N-acetylation and oxidation by cytochrome P450 enzymes.[7][9] The oxidation pathway can lead to the formation of reactive hydroxylamine and nitroso metabolites.[10] These metabolites are electrophilic and can covalently bind to cellular proteins, forming neoantigens.[6][11]

G Metabolic Bioactivation of Sulfonamides cluster_0 Drug Metabolism cluster_1 Haptenation Sulfonamide Sulfisoxazole / Sulfamethoxazole N_Acetylation N-Acetylation (Detoxification) Sulfonamide->N_Acetylation NAT enzymes Oxidation Oxidation (CYP450) Sulfonamide->Oxidation CYP450 Reactive_Metabolites Reactive Metabolites (Hydroxylamine, Nitroso) Oxidation->Reactive_Metabolites Protein_Adducts Protein Adducts (Neoantigens) Reactive_Metabolites->Protein_Adducts Covalent Binding to Hepatocyte Proteins

Caption: Metabolic pathway of sulfonamides leading to the formation of reactive metabolites and protein adducts.

Immune-Mediated Liver Injury

The protein adducts formed through haptenation can be recognized as foreign by the immune system, initiating an adaptive immune response.[6][8] Antigen-presenting cells (APCs) can process and present these neoantigens to T-cells, leading to the activation and proliferation of drug-specific T-lymphocytes. These activated immune cells can then target and damage hepatocytes, resulting in liver injury.[6]

G Immune-Mediated Hepatocyte Injury Protein_Adducts Protein Adducts (Neoantigens) APC Antigen Presenting Cell (APC) Protein_Adducts->APC Uptake & Processing T_Cell_Activation T-Cell Activation & Proliferation APC->T_Cell_Activation Presentation to T-Cells Hepatocyte_Damage Hepatocyte Damage/Apoptosis T_Cell_Activation->Hepatocyte_Damage Cytotoxic T-Cell Attack

Caption: Simplified signaling pathway of immune-mediated hepatocyte damage initiated by protein adducts.

Experimental Protocols

To definitively compare the hepatotoxicity of sulfisoxazole and sulfamethoxazole, a combination of in vitro and in vivo experimental models would be required. The following are detailed methodologies for key experiments that could be employed.

In Vitro Lymphocyte Toxicity Assay

This assay is used to assess an individual's susceptibility to sulfonamide hypersensitivity by evaluating the detoxification capacity of their lymphocytes.[7]

  • Objective: To compare the cytotoxicity of sulfisoxazole and sulfamethoxazole metabolites in human lymphocytes.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

    • Generate reactive metabolites by incubating sulfisoxazole and sulfamethoxazole separately with a murine hepatic microsomal system (source of CYP450 enzymes).

    • Co-culture the isolated PBMCs with the parent drug alone (control) and with the drug plus the microsomal system.

    • After a defined incubation period (e.g., 24-48 hours), assess cell viability using a suitable method, such as the MTT assay or trypan blue exclusion.

    • Compare the percentage of cell death induced by the metabolites of sulfisoxazole versus sulfamethoxazole.

G Experimental Workflow: In Vitro Lymphocyte Toxicity Assay Start Isolate Human PBMCs Co_Culture Co-culture PBMCs with Metabolites Start->Co_Culture Incubate_Drug Incubate Sulfonamide with Hepatic Microsomes Generate_Metabolites Generate Reactive Metabolites Incubate_Drug->Generate_Metabolites Generate_Metabolites->Co_Culture Assess_Viability Assess Cell Viability (e.g., MTT Assay) Co_Culture->Assess_Viability Compare_Toxicity Compare Cytotoxicity of Sulfisoxazole vs. Sulfamethoxazole Assess_Viability->Compare_Toxicity

Caption: Workflow for comparing the in vitro cytotoxicity of sulfonamide metabolites on human lymphocytes.

Animal Models of Hepatotoxicity

Animal models, while not always perfectly replicating human idiosyncratic DILI, can provide valuable comparative data on dose-dependent toxicity and immune responses.[12][13]

  • Objective: To compare the in vivo hepatotoxic potential of sulfisoxazole and sulfamethoxazole in a rodent model.

  • Methodology:

    • Use a suitable animal model, such as C57BL/6 mice.

    • Administer escalating doses of sulfisoxazole and sulfamethoxazole orally or intraperitoneally to different groups of mice for a specified duration (e.g., 7-14 days).

    • Monitor the animals for clinical signs of toxicity.

    • At the end of the study period, collect blood samples for analysis of liver enzymes (ALT, AST, ALP) and bilirubin.

    • Harvest liver tissue for histopathological examination to assess for necrosis, inflammation, and cholestasis.

    • Compare the dose-response relationship for hepatotoxicity between the two drugs.

Conclusion

Both sulfisoxazole and sulfamethoxazole carry a risk of idiosyncratic hepatotoxicity, which is likely mediated by an immune response to reactive metabolites. Based on the available case reports, severe liver injury, including acute liver failure, has been more frequently documented with sulfamethoxazole, particularly in its combination with trimethoprim. However, this may be confounded by the more widespread use of sulfamethoxazole. The potential for cross-reactivity between the two drugs, as suggested by at least one case report, indicates a shared mechanism of toxicity.[1] Rigorous side-by-side experimental studies are necessary to definitively delineate the comparative hepatotoxic risk of these two sulfonamides. The experimental protocols outlined in this guide provide a framework for conducting such a comparative assessment.

References

Assessing the Purity of Commercial Sulfisoxazole Acetyl for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Sulfisoxazole Acetyl, ensuring the purity of the commercial-grade compound is a critical first step to guarantee the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods to assess the purity of this compound, alongside a comparative analysis of its in-vitro activity against common alternatives.

Understanding Purity: Common Impurities and Analytical Methods

Commercial this compound is typically available at a high purity, often exceeding 99%. However, the manufacturing process can introduce several impurities that may interfere with research applications. The most commonly encountered impurities are:

  • Sulfisoxazole: The active form of the drug, to which this compound is a prodrug.

  • N4-acetyl sulfisoxazole (N4-AcS): A metabolite of Sulfisoxazole.

  • N1,N4-diacetyl sulfisoxazole (DiacS): A di-acetylated derivative.

Two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely employed for the qualitative and quantitative assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers a high-resolution method for separating and quantifying this compound and its potential impurities.

Table 1: HPLC Method Parameters for this compound Purity Analysis

ParameterValue
Column Cogent Bidentate C8™, 4µm, 100Å
Mobile Phase A Deionized Water with 0.1% Trifluoroacetic Acid (TFA) v/v
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) v/v
Gradient 0-1 min: 30% B, 1-6 min: 30-60% B, 6-7 min: 60-30% B
Flow Rate 1.0 mL/minute
Detection UV at 254nm
Injection Volume 5µL

Thin-Layer Chromatography (TLC) Analysis

TLC provides a rapid and cost-effective method for the qualitative screening of impurities in this compound.

Table 2: TLC Method Parameters for this compound Purity Analysis

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Chloroform : Isopropanol : Methanol (92:4:4 v/v/v)
Visualization UV light (254 nm)

The separation of the compounds on the TLC plate is quantified by the Retention Factor (Rf) value.

Table 3: Approximate Rf Values of this compound and Common Impurities [1]

CompoundApproximate Rf Value
This compound0.48
N1,N4-diacetyl sulfisoxazole (DiacS)0.36
Sulfisoxazole0.26
N4-acetyl sulfisoxazole (N4-AcS)0.13

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a commercial batch of this compound.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis cluster_3 Conclusion prep Dissolve this compound in appropriate solvent (e.g., Acetonitrile) hplc HPLC Analysis prep->hplc tlc TLC Analysis prep->tlc hplc_data Determine Retention Times & Peak Areas hplc->hplc_data tlc_data Calculate Rf Values & Visualize Spots tlc->tlc_data conclusion Assess Purity Against Standards hplc_data->conclusion tlc_data->conclusion

Experimental workflow for purity assessment.

Comparison with Alternative Antimicrobials

The selection of an antimicrobial agent in a research setting often depends on its in-vitro activity against specific pathogens. The following table compares the Minimum Inhibitory Concentrations (MICs) of Sulfisoxazole with other commonly used sulfonamides and Trimethoprim against key bacterial strains. It is important to note that this compound is a prodrug and is hydrolyzed to the active Sulfisoxazole in vivo. Therefore, in-vitro activity is typically reported for Sulfisoxazole.

Table 4: Comparative In-Vitro Activity (MIC in µg/mL) of Sulfonamides and Trimethoprim

AntibioticEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Sulfisoxazole16 - >100032 - >512>1000
Sulfamethoxazole≤2/38 - >64>1000>1000
Trimethoprim≤2/38 - >64>1000>1000

Note: MIC values can vary significantly between different bacterial strains and testing methodologies. The values presented are a range compiled from various sources for general comparison. The MIC for Sulfamethoxazole and Trimethoprim are often reported for the combination product, with the breakpoint for resistance in E. coli being ≥4/76 µg/mL.[2] For P. aeruginosa, many strains are highly resistant to Sulfamethoxazole.[3]

Signaling Pathway of Sulfonamides

Sulfonamides, including Sulfisoxazole, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids and some amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Precursors Nucleic Acid & Amino Acid Precursors Tetrahydrofolate->Precursors Sulfonamides Sulfonamides (e.g., Sulfisoxazole) Sulfonamides->DHPS Competitively Inhibits DHPS->Dihydropteroate Catalyzes

Sulfonamide mechanism of action.

Conclusion

The purity of commercial this compound is paramount for reliable research outcomes. The HPLC and TLC methods detailed in this guide provide robust protocols for verifying the purity of the compound and identifying common impurities. Furthermore, the comparative data on in-vitro activity offers a baseline for selecting the most appropriate antimicrobial agent for a given research application. By employing these analytical techniques and considering the comparative efficacy data, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling Sulfisoxazole Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Sulfisoxazole Acetyl, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is crucial to prevent direct contact, inhalation, and ingestion of this compound. This compound may cause allergic skin reactions and, if inhaled, may lead to allergy or asthma-like symptoms[1].

Key Recommendations:

  • Gloves: Always wear chemical-impermeable gloves. Nitrile or low-protein, powder-free latex gloves are recommended. For those with latex allergies, nitrile gloves are the preferred option. Consider double-gloving for added protection[2]. Contaminated gloves should be replaced immediately[2].

  • Eye Protection: Safety glasses are mandatory to protect against dust and splashes[2].

  • Respiratory Protection: Use a NIOSH-approved respirator, especially when there is a risk of dust generation or when handling significant quantities. An effective respirator program should be in place[1]. For minor spills or when dust becomes airborne, an approved positive-flow mask is recommended[2]. In cases of inadequate ventilation, respiratory protection is required[1].

  • Protective Clothing: A laboratory coat is suitable for handling quantities up to 500 grams. For quantities up to 1 kilogram, a disposable lab coat or a coverall with low permeability is recommended. Coveralls should be buttoned at the collar and cuffs[2]. Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse[1].

  • Additional Protection: For comprehensive protection, especially during large-scale operations or spill clean-up, consider using protective shoe covers and a head covering[2].

Summary of Personal Protective Equipment (PPE)

TaskGlovesEye ProtectionRespiratory ProtectionProtective Clothing
Routine Handling (Small Quantities) Nitrile or Latex (Powder-Free)[2]Safety Glasses[2]Recommended if dust is generatedLaboratory Coat[2]
Weighing/Aliquotting Powder Double Nitrile/Latex Gloves[2]Safety Glasses[2]NIOSH-Approved Respirator[1]Laboratory Coat[2]
Preparing Solutions Nitrile or Latex Gloves[2]Safety Glasses[2]Not required in a ventilated hoodLaboratory Coat[2]
Minor Spill Cleanup Nitrile or Latex Gloves[2]Safety Glasses[2]Dust Respirator[2]Laboratory Coat[2]
Major Spill or Emergency Chemical-Impermeable Gloves[3]Safety GogglesSelf-Contained Breathing Apparatus[3]Full Protective Suit

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain the chemical's integrity and prevent accidental exposure.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area[2][3].

  • Avoid Contact: Prevent all personal contact, including inhalation and contact with skin and eyes[2][3].

  • Dust Prevention: Avoid the formation of dust and aerosols[3]. Use dry clean-up procedures and avoid generating dust during routine cleaning[2].

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage Protocols:

  • Container: Store in a tightly closed container as defined in the USP-NF[1].

  • Environment: Keep the container in a dry, cool, and well-ventilated place[3].

  • Incompatibilities: Store away from oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as ignition may occur[2]. Also, store apart from foodstuff containers[3].

  • Temperature: For long-term stability of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles[4].

cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Disposal a Don Appropriate PPE b Work in Ventilated Area a->b c Weigh/Prepare this compound b->c d Perform Experiment c->d e Store in Tightly Closed Container c->e Unused Material h Collect Waste d->h f Cool, Dry, Well-Ventilated Area e->f g Follow Temperature Guidelines (-20°C or -80°C for solutions) f->g i Dispose According to Regulations h->i

Caption: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to avoid environmental contamination.

  • Waste Collection: Collect waste material and arrange for disposal in suitable, closed containers[3].

  • Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, national, and international regulations. It is the responsibility of the user to determine if the material is a hazardous waste at the time of disposal[1].

  • Containers: Empty containers may retain product residues and must be disposed of in a safe manner. They should be taken to an approved waste handling site for recycling or disposal[1].

Emergency Procedures: Accidental Release Measures

In the event of a spill, a swift and safe response is necessary to mitigate risks.

Minor Spills:

  • Containment: Immediately contain the spillage[2].

  • Ventilation: Ensure the area is well-ventilated.

  • PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator[2].

  • Cleanup: Use dry clean-up procedures. Sweep or vacuum up the spilled material, avoiding dust generation. The vacuum cleaner should be fitted with a HEPA filter[2].

  • Disposal: Collect the spilled material in a suitable container for disposal[1].

  • Decontamination: Clean the spill site and work surfaces with a suitable detergent or solvent[1].

Major Spills:

  • Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill[3].

  • Ignition Sources: Remove all sources of ignition[3].

  • Emergency Services: Alert emergency responders and inform them of the location and nature of the hazard[2].

  • Entry: Do not enter the area without appropriate PPE, including a self-contained breathing apparatus[3].

cluster_assess Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs assess_spill Assess Spill Size start->assess_spill ppe_minor Don PPE: Gloves, Gown, Goggles, Respirator assess_spill->ppe_minor Minor evacuate Evacuate Area assess_spill->evacuate Major cleanup_minor Use Dry Cleanup Methods (Sweep or HEPA Vacuum) ppe_minor->cleanup_minor dispose_minor Collect in Labeled Waste Container cleanup_minor->dispose_minor decontaminate Decontaminate Spill Area dispose_minor->decontaminate alert Alert Emergency Services evacuate->alert secure Secure Area & Remove Ignition Sources alert->secure

Caption: Logical workflow for responding to a this compound spill.

References

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